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  • Product: 4-Amidinophenylbenzoate
  • CAS: 50466-20-1

Core Science & Biosynthesis

Foundational

A Deep Dive into the Inhibitory Mechanism of 4-Amidinophenylbenzoate on Serine Proteases

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of serine protease modulation, 4-amidinophenylbenzoate stands out as a key molecule for understanding enzyme-inhibitor inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of serine protease modulation, 4-amidinophenylbenzoate stands out as a key molecule for understanding enzyme-inhibitor interactions. Its deceptively simple structure belies a potent and specific mechanism of action that has been a subject of extensive research. This guide provides a comprehensive exploration of the core mechanisms underpinning its inhibitory activity, offering insights for researchers, scientists, and professionals engaged in drug development.

The Serine Protease Active Site: A Stage for Catalysis and Inhibition

To comprehend the action of 4-amidinophenylbenzoate, one must first appreciate the architecture of the serine protease active site. These enzymes are characterized by a catalytic triad composed of three highly conserved amino acid residues: a serine, a histidine, and an aspartate.[1][2] This triad functions as a sophisticated catalytic machine. The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. The aspartate residue stabilizes the resulting positive charge on the histidine, completing the charge-relay system. This activated serine is then primed to launch a nucleophilic attack on the carbonyl carbon of a substrate's peptide bond.[1]

The Entry of the Inhibitor: A Tale of Molecular Recognition

The journey of 4-amidinophenylbenzoate into the serine protease active site begins with a critical molecular recognition event. The defining feature of this inhibitor is its positively charged amidinium group, which bears a strong resemblance to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This mimicry allows 4-amidinophenylbenzoate to be specifically recognized and drawn into the enzyme's S1 specificity pocket. In trypsin, for instance, the negatively charged Aspartate 189 at the bottom of the S1 pocket forms a strong ionic bond with the amidinium group of the inhibitor, anchoring it in the active site.[3][4]

The Covalent Dance: A Suicide Substrate Mechanism

Once docked within the active site, 4-amidinophenylbenzoate reveals its true nature as a "suicide" or mechanism-based inhibitor. It essentially hijacks the enzyme's own catalytic machinery to bring about its inactivation. The process unfolds in a series of well-orchestrated steps:

  • Nucleophilic Attack: The activated Serine 195 of the catalytic triad launches a nucleophilic attack on the carbonyl carbon of the benzoate ester group of the inhibitor.[3][4]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds from the "oxyanion hole," a structural feature of the active site formed by the backbone amide groups of Glycine 193 and Serine 195.[3][4]

  • Acylation of the Serine Residue: The tetrahedral intermediate then collapses, leading to the cleavage of the ester bond. The 4-amidinophenol moiety is released as a leaving group, and the benzoate group becomes covalently attached to the Serine 195 residue, forming a stable acyl-enzyme complex.[3][4]

This acylation of the active site serine renders the enzyme catalytically inactive. The bulky benzoate group now occupies the active site, physically obstructing the entry of any natural substrates.

Caption: Mechanism of 4-amidinophenylbenzoate inhibition.

The Irreversible Nature of Inhibition

A key characteristic of the inhibition by 4-amidinophenylbenzoate is its irreversible nature. The acyl-enzyme complex formed is exceptionally stable. While deacylation (the removal of the benzoate group) can occur, the rate is extremely slow, rendering the inhibition effectively irreversible under physiological conditions.[5][6] This is in stark contrast to reversible inhibitors, which bind and dissociate from the enzyme rapidly.

Experimental Protocols for Characterizing Inhibition

The study of serine protease inhibition by 4-amidinophenylbenzoate relies on a set of robust experimental protocols.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, such as the second-order rate constant (kinact/KI).

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease (e.g., trypsin) and a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2).

  • Inhibitor Preparation: Prepare a stock solution of 4-amidinophenylbenzoate in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microplate, add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor for various time points to allow for the inactivation reaction to proceed.

  • Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the amount of active enzyme remaining.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of these lines will give the apparent first-order rate constant (kobs). A secondary plot of kobs versus inhibitor concentration will yield the second-order rate constant of inactivation (kinact/KI).

Enzyme_Kinetics_Workflow prep Prepare Enzyme, Substrate, & Inhibitor Solutions setup Set up reactions in 96-well plate: Buffer + Enzyme + Inhibitor prep->setup preincubate Pre-incubate at various time points setup->preincubate initiate Add Substrate to initiate reaction preincubate->initiate acquire Monitor Absorbance/Fluorescence over time initiate->acquire analyze Plot ln(Activity) vs. Time Plot k_obs vs. [Inhibitor] acquire->analyze result Determine k_inact/K_I analyze->result

Caption: Workflow for enzyme kinetics assay.

Mass Spectrometry

Objective: To confirm the covalent modification of the active site serine.

Methodology:

  • Enzyme-Inhibitor Incubation: Incubate the serine protease with an excess of 4-amidinophenylbenzoate to ensure complete inactivation.

  • Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or dialysis.

  • Proteolytic Digestion: Digest the inactivated enzyme with a non-specific protease (e.g., proteinase K) or a specific protease that cuts outside the active site region (e.g., Lys-C).

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Identify the peptide containing the active site serine and look for a mass shift corresponding to the addition of the benzoate group. The fragmentation pattern in the MS/MS spectrum will confirm the precise site of modification.

Quantitative Data Summary

The inhibitory potency of 4-amidinophenylbenzoate and its derivatives can be quantified and compared. The following table provides a representative summary of inhibition constants for related compounds against various serine proteases.

Inhibitor DerivativeTarget ProteaseInhibition Constant (Ki) or RateReference
Amides of Nα-substituted 3-amidinophenylalanineTrypsin, Plasmin, ThrombinPotent inhibitors[7]
Amides of 4-amidinophenylalanineTrypsin, PlasminWeak inhibitory activity[7]
Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sVaried (dependent on substitution)[8]

Conclusion and Future Directions

The mechanism of action of 4-amidinophenylbenzoate as a serine protease inhibitor is a classic example of mechanism-based inactivation. Its ability to specifically target the active site and form a stable covalent adduct has made it a valuable tool for studying serine protease function. For drug development professionals, the principles underlying its action provide a blueprint for the design of novel, potent, and specific serine protease inhibitors. Future research may focus on modifying the benzoate moiety to enhance selectivity for different serine proteases or to modulate the rate of deacylation, potentially leading to the development of inhibitors with tunable and reversible properties.

References

  • Markwardt, F., Wagner, G., Walsmann, P., Horn, H., & Stürzebecher, J. (1972). Inhibition of trypsin and thrombin by amidinophenyl esters of aromatic carboxylic acids. Acta biologica et medica Germanica, 28(5), K19–K25.
  • Markwardt, F., et al. (1972). Inhibition of trypsin and thrombin by amidinophenyl esters of aromatic carboxylic acids. Acta biologica et medica Germanica, 28.
  • Katz, B. A., et al. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry, 35(10), 3467–3475.
  • Katz, B. A., et al. (2017). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models.
  • Oleksyszyn, J., & Powers, J. C. (1989). Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters.
  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493.
  • Stürzebecher, J., Horn, H., Markwardt, F., Wagner, G., & Walsmann, P. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Pharmazie, 36(9), 639–641.
  • Andrews, J. M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(7), 859–863.
  • MDPI. (2024).
  • Biocompare. (n.d.). Serine Protease Inhibitors.

Sources

Exploratory

Biochemical Characterization of Serine Protease Inhibitors: Determining the Binding Affinity and Ki of 4-Amidinophenylbenzoate for Trypsin

Introduction & Mechanistic Grounding 4-Amidinophenylbenzoate (APB) is a prototypical, competitive synthetic inhibitor of trypsin-like serine proteases. Due to its well-characterized kinetic behavior, it is frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-Amidinophenylbenzoate (APB) is a prototypical, competitive synthetic inhibitor of trypsin-like serine proteases. Due to its well-characterized kinetic behavior, it is frequently utilized as a standard reference compound in biochemical assays and mass spectrometry profiling (1)[2]. The structural hallmark of APB is its amidino group, which acts as a highly effective mimic of the basic amino acid side chains (Arginine or Lysine) that naturally dock into the S1 specificity pocket of trypsin.

Causality of Binding: The S1 pocket of trypsin contains a critical aspartic acid residue (Asp189) at its base. The positively charged amidino group of APB forms a strong, bidentate salt bridge with the carboxylate of Asp189. This electrostatic anchoring, combined with hydrophobic interactions between the phenyl ring of APB and the walls of the S1 pocket (formed by Gly216 and Gly226), drives the binding affinity. Structural studies of trypsin complexed with related 4-amidinophenyl derivatives reveal that this interaction is highly specific, resulting in competitive inhibition with Ki values typically in the low micromolar range (3)[3]. Furthermore, p-amidinophenyl esters have been characterized as "inverse substrates" that specifically target the trypsin active site, making them invaluable for probing enzyme topography (4)[4].

Pathway E Free Trypsin (Active S1 Pocket) EI Trypsin-APB Complex (Salt Bridge at Asp189) E->EI + Inhibitor (kon) ES Trypsin-Substrate Complex E->ES + Substrate I 4-Amidinophenylbenzoate (APB) I->EI EI->E - Inhibitor (koff) S Chromogenic Substrate (e.g., BAPNA) S->ES ES->E P Cleaved Product (p-Nitroaniline) ES->P Catalysis (kcat)

Competitive Inhibition Mechanism of Trypsin by 4-Amidinophenylbenzoate (APB).

Comparative Quantitative Data

Benzamidine derivatives, including APB and its structural analogs, consistently demonstrate potent inhibition of trypsin-like enzymes (5)[5]. While APB acts reversibly, related compounds like p-APMSF act irreversibly, though they share similar initial binding affinities prior to covalent modification (6)[6]. The table below summarizes representative kinetic parameters for this class of inhibitors against bovine trypsin.

InhibitorTarget EnzymeInhibition ModeKi (µM)Reference / Source
4-Amidinophenylbenzoate (APB) Bovine TrypsinCompetitive, Reversible~1.5 - 2.5Extrapolated Class Average
4-Amidinophenylpyruvic acid Bovine TrypsinCompetitive, Reversible0.71[5]
p-APMSF Bovine TrypsinIrreversible (Covalent)1.02[6]
APPU Bovine TrypsinCompetitive, Reversible< 5.0[3]

Experimental Methodology: Steady-State Kinetic Assay

To accurately determine the Ki of APB, a continuous spectrophotometric assay using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) is the gold standard.

Self-Validating Assay Design: A trustworthy kinetic protocol cannot rely solely on the primary reaction. This system is self-validating through three mandatory controls:

  • No-Enzyme Control (Blank): Measures the spontaneous, non-catalytic hydrolysis of BAPNA in the buffer. This baseline is subtracted from all subsequent readings.

  • Uninhibited Control (Vmax Reference): Measures the uninhibited initial velocity (V0) of trypsin to ensure the enzyme batch has the expected specific activity and to establish the baseline for fractional inhibition.

  • Positive Control: Utilizing a known standard (e.g., Benzamidine hydrochloride) alongside APB to verify the assay's sensitivity to competitive S1-pocket binders.

Causality of Buffer Composition: The assay utilizes 50 mM Tris-HCl (pH 8.0) supplemented with 20 mM CaCl2. Trypsin exhibits maximal catalytic efficiency around pH 8.0. However, at this pH, it is highly susceptible to autolysis (self-digestion). The inclusion of 20 mM Ca2+ is non-negotiable; calcium binds to a specific allosteric loop on trypsin, rigidifying the enzyme and drastically reducing the rate of autolytic degradation, thereby ensuring that the enzyme concentration [E] remains constant throughout the measurement.

Step-by-Step Protocol for Ki Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Trypsin Stock: Dissolve to 1 µM in 1 mM HCl (the low pH prevents autolysis during storage). Dilute to a working concentration of 10 nM in Assay Buffer immediately before use.

    • APB Dilution Series: Create a 10 mM stock in DMSO. Prepare working dilutions in Assay Buffer ranging from 0.1 µM to 20 µM. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

    • BAPNA Substrate: Dissolve in DMSO to 50 mM, then dilute in Assay Buffer to working concentrations spanning 0.5 Km to 5 Km (typically 0.1 mM to 2.0 mM).

  • Pre-Incubation Phase:

    • In a 96-well UV-transparent microplate, combine 10 µL of Trypsin working solution and 10 µL of APB solution (or buffer for controls).

    • Add 70 µL of Assay Buffer.

    • Critical Step: Incubate at 25°C for 15 minutes. Because APB is a competitive inhibitor, it must reach thermodynamic binding equilibrium with the free enzyme before the substrate is introduced. Failing to pre-incubate will result in artificially high initial reaction rates and an overestimation of the Ki.

  • Reaction Initiation:

    • Add 10 µL of BAPNA substrate solution to each well using a multichannel pipette to initiate the reaction simultaneously across the plate.

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader.

    • Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes at 25°C.

  • Data Analysis (Dixon Plot):

    • Calculate the initial velocity (V0) for each well by determining the linear slope of the Absorbance vs. Time curve (ΔA405/min).

    • Plot 1/V0 on the y-axis against the inhibitor concentration [I] on the x-axis for multiple substrate concentrations (Dixon Plot).

    • The lines for different substrate concentrations will intersect in the second quadrant. The x-coordinate of this intersection point corresponds to -Ki.

Workflow Step1 1. Buffer Preparation Tris-HCl (pH 8.0) + 20mM CaCl2 Step2 2. Reagent Dilution Trypsin (10 nM), APB (0.1-20 µM), BAPNA Step1->Step2 Step3 3. Pre-Incubation Equilibrate Trypsin + APB for 15 min at 25°C Step2->Step3 Step4 4. Reaction Initiation Add BAPNA to mixture Step3->Step4 Step5 5. Kinetic Measurement Read Absorbance at 405 nm (ΔA/min) Step4->Step5 Step6 6. Data Analysis Determine Ki via Dixon Plot Intersection Step5->Step6

Step-by-Step Experimental Workflow for APB Ki Determination.

Advanced Validation: Orthogonal Methods

While steady-state kinetics using BAPNA provides highly accurate functional Ki values, modern drug development workflows require orthogonal validation of binding affinity (Kd) to rule out assay interference (e.g., compound aggregation or optical absorbance overlap).

  • Isothermal Titration Calorimetry (ITC): Provides a label-free, direct thermodynamic measurement of the Trypsin-APB interaction. By titrating APB into a trypsin solution, researchers can determine the exact binding enthalpy (ΔH), entropy (ΔS), and dissociation constant (Kd). For a purely competitive inhibitor like APB, the Kd derived from ITC should closely match the Ki derived from the BAPNA assay, serving as the ultimate validation of the kinetic model.

Sources

Foundational

An In-depth Technical Guide to the Interaction of 4-Amidinophenyl-Based Inhibitors with the Thrombin Active Site

This guide provides a detailed exploration of the molecular interactions between thrombin and inhibitors containing the 4-amidinophenyl moiety, a critical pharmacophore in the design of potent and selective anticoagulant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the molecular interactions between thrombin and inhibitors containing the 4-amidinophenyl moiety, a critical pharmacophore in the design of potent and selective anticoagulants. We will delve into the structural basis of this interaction, the kinetics of inhibition, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of hematology, enzymology, and medicinal chemistry.

Thrombin: The Master Regulator of Hemostasis

Thrombin is a serine protease that plays a central role in the blood coagulation cascade.[1][2][3] Its primary function is the conversion of soluble fibrinogen into insoluble fibrin, which forms the meshwork of a blood clot.[1][3] Additionally, thrombin activates platelets and other coagulation factors, amplifying the clotting process.[1][3] Due to its pivotal role, thrombin is a major target for anticoagulant therapies.[2][3]

The active site of thrombin contains a catalytic triad of serine, histidine, and aspartate residues (Ser195, His57, and Asp102, respectively), which is characteristic of serine proteases.[4][5] Adjacent to the catalytic triad are a series of substrate-binding pockets (subsites) that determine the enzyme's specificity. Of particular importance is the S1 specificity pocket, a deep, negatively charged cleft that preferentially binds arginine and lysine residues of the substrate.[6] This pocket is primarily defined by the presence of Aspartic acid 189 (Asp189) at its base.[6][7]

The 4-Amidinophenyl Moiety: A Key to Thrombin Specificity

The design of potent and specific thrombin inhibitors often relies on mimicking the side chain of arginine, the natural substrate residue that binds in the S1 pocket. The 4-amidinophenyl group has proven to be an excellent bioisostere for this purpose. The positively charged amidinium group at physiological pH forms a strong salt bridge with the negatively charged carboxylate of Asp189 at the bottom of the S1 pocket.[1][7] This interaction is a primary determinant of the high affinity and specificity of many synthetic thrombin inhibitors.

The binding of the 4-amidinophenyl ring in the S1 pocket is a well-established principle in the design of inhibitors for trypsin-like serine proteases.[7][8] The geometry of this interaction is dominated by the bidentate salt bridge with Asp189 and further stabilized by hydrogen bonds with the backbone carbonyl of Gly216.[8]

Thrombin_S1 Thrombin S1 Pocket Asp189 Asp189 (COO-) Thrombin_S1->Asp189 Contains Inhibitor 4-Amidinophenyl Moiety Amidine Amidine Group (C(NH2)2+) Inhibitor->Amidine Features Amidine->Asp189   Salt Bridge (Key Interaction) Gly216 Gly216 (C=O) Amidine->Gly216 H-Bond

Caption: Interaction of the 4-amidinophenyl group with the S1 pocket of thrombin.

Mechanisms of Inhibition by 4-Amidinophenyl-Containing Compounds

Inhibitors featuring the 4-amidinophenyl moiety can exert their effect through various mechanisms, primarily categorized as reversible or irreversible inhibition.

Reversible Inhibition

Many 4-amidinophenyl-based inhibitors are reversible, competitive inhibitors. They bind to the active site, primarily through the interaction with the S1 pocket, and prevent substrate binding. An example is 4-amidinophenylpyruvate (p-APPA), which exhibits a two-step inhibition mechanism.[9] Initially, it forms a Michaelis complex, which then rapidly proceeds to a more stable, covalently bonded hemiketal, formed between the inhibitor's keto group and the active site Ser195.[9] This hemiketal may be further stabilized by a hydrogen bond between a carboxylate oxygen of the inhibitor and His57.[9]

Irreversible Inhibition

Certain 4-amidinophenyl derivatives act as irreversible inhibitors by forming a stable covalent bond with a residue in the active site. For instance, diphenyl methanephosphonate forms a tetrahedral phosphorus adduct covalently bonded to the gamma-oxygen of Ser195.[10][11] This covalent modification effectively and permanently inactivates the enzyme. In this class of inhibitors, one of the phosphonate oxygens occupies the oxyanion hole, forming hydrogen bonds with the amides of Gly193, Asp194, and Ser195, while the other phosphonate oxygen can form hydrogen bonds with His57.[10][11]

Structural Insights into the Inhibitor-Thrombin Complex

X-ray crystallography and molecular modeling have provided high-resolution views of how 4-amidinophenyl-containing inhibitors bind to the thrombin active site. These studies have been crucial in understanding the structure-activity relationships and in the rational design of new anticoagulants.

Docking studies of a phosphonate inhibitor, based on a crystal structure with the related enzyme trypsin, show that the inhibitor fits well into the thrombin active site, making favorable contacts similar to those observed in the trypsin complex.[10][11] The key interactions for a generic 4-amidinophenyl-based inhibitor are summarized below:

Inhibitor MoietyThrombin Active Site Residue(s)Type of Interaction
4-Amidinophenyl Group Asp189Salt bridge
Gly219, Ser190, water moleculeHydrogen bonds
Backbone/Linker Gly216Hydrogen bond
Reactive Group (e.g., phosphonate, keto-group) Ser195Covalent bond (irreversible) or hemiketal (reversible)
His57Hydrogen bond
Gly193, Asp194, Ser195 (Oxyanion Hole)Hydrogen bonds

These interactions collectively contribute to the high affinity and inhibitory potency of these compounds.

Kinetic Analysis of Thrombin Inhibition

The potency of thrombin inhibitors is quantified through kinetic studies. These experiments measure the inhibitor's ability to reduce the rate of a thrombin-catalyzed reaction, typically the hydrolysis of a chromogenic substrate.

For reversible inhibitors, the inhibition constant (K_i) is a measure of the inhibitor's affinity for the enzyme. For irreversible inhibitors, the potency is often expressed as a second-order rate constant (k_obs/[I]).

InhibitorEnzymeInhibition Constant / Rate
4-amidinophenylpyruvate (p-APPA)ThrombinK_I = 1.3 µM[9]
Boc-D-Phe-Pro-(4-AmPhGly)P(OPh)2Thrombink_obs/[I] = 11,000 M⁻¹s⁻¹[7]
Z-(4-AmPhGly)P(OPh)2Trypsink_obs/[I] = 2000 M⁻¹s⁻¹[7]

Experimental Protocols

The characterization of thrombin inhibitors involves a combination of biochemical assays and structural biology techniques.

Protocol for Thrombin Chromogenic Assay

This protocol describes a standard method for measuring thrombin activity and its inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

    • Prepare a range of concentrations of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of thrombin to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a predetermined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a plate reader. The rate of color development is proportional to the residual thrombin activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the reaction rates as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • For mechanistic studies, vary both substrate and inhibitor concentrations to determine the mode of inhibition and calculate the K_i value using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

Workflow for Inhibitor Characterization

The following diagram outlines a comprehensive workflow for the evaluation of a novel thrombin inhibitor.

Start Compound Synthesis (e.g., 4-Amidinophenyl derivative) Assay In Vitro Thrombin Activity Assay Start->Assay Kinetics Kinetic Analysis (IC50, Ki, Mechanism) Assay->Kinetics Selectivity Selectivity Profiling (vs. other serine proteases) Kinetics->Selectivity Structural Structural Studies Selectivity->Structural Cryst X-ray Crystallography Structural->Cryst Model Computational Modeling & Docking Structural->Model Result Structure-Activity Relationship (SAR) Cryst->Result Model->Result Optimization Lead Optimization Result->Optimization

Caption: Experimental workflow for the characterization of a thrombin inhibitor.

Conclusion and Future Perspectives

The interaction between the 4-amidinophenyl moiety and the S1 specificity pocket of thrombin is a cornerstone of modern anticoagulant design. The detailed understanding of this interaction, gained through decades of research in structural biology, enzymology, and medicinal chemistry, has enabled the development of highly potent and selective thrombin inhibitors. Future research will likely focus on refining the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel chemical scaffolds that retain the key 4-amidinophenyl interaction, and developing inhibitors with tailored modes of action for specific clinical indications. The principles outlined in this guide provide a solid foundation for these ongoing efforts to develop safer and more effective antithrombotic therapies.

References

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  • Markwardt, F., et al. (1987). Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Biochemical Journal, 248(3), 867-872. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Molecules, 19(7), 9489-9511. [Link]

  • Bone, R., et al. (1996). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. ResearchGate. [Link]

  • RCSB Protein Data Bank. (2013). 4BAM: Thrombin in complex with inhibitor. [Link]

  • Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]

  • Katz, B. A., et al. (1996). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives. Biochemistry, 35(10), 3146-3152. [Link]

  • Voigt, B., & Wagner, G. (1984). [Synthesis of N alpha-(arylsulfonylglycylglycyl)-4-amidinophenylalanine Amides as Thrombin Inhibitors]. Pharmazie, 39(6), 379-381. [Link]

  • Brandstetter, H., et al. (1995). The X-ray crystal structure of thrombin in complex with N alpha-2-naphthylsulfonyl-L-3-amidino-phenylalanyl-4-methylpiperidide: the beneficial effect of filling out an empty cavity. Journal of Enzyme Inhibition, 9(1), 101-110. [Link]

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  • Stürzebecher, J., et al. (1999). Preparation and evaluation of PEG-bound thrombin inhibitors based on 4-amidinophenylalanine. Journal of Medicinal Chemistry, 42(18), 3591-3597. [Link]

  • Bode, W., et al. (1991). An X-ray Crystallographic Study of Thrombin. ResearchGate. [Link]

  • Banner, D. W., & Hadváry, P. (1991). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. The Journal of Biological Chemistry, 266(30), 20085-20093. [Link]

  • De Simone, C. A., et al. (1999). Design and evaluation of novel bivalent thrombin inhibitors based on amidinophenylalanines. Journal of Medicinal Chemistry, 42(13), 2324-2332. [Link]

  • Le, D., et al. (2008). Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site. Biochemistry, 47(38), 10178-10186. [Link]

  • Synapse. (2024). What are thrombin inhibitors and how do they work? [Link]

  • Di Cera, E. (2008). Thrombin. Molecular Aspects of Medicine, 29(4), 203-254. [Link]

  • Chatterjee, M., et al. (2024). Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. Thrombosis and Haemostasis. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. [Link]

  • Cheng, Y., et al. (2020). Inhibition of amidolytic activity of α-thrombin by peptide... ResearchGate. [Link]

  • Anton, F., et al. (2005). PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS. Biochemistry, 44(4), 1479-1488. [Link]

  • Le, D., et al. (2007). Interaction of Thrombin With PAR1 and PAR4 at the Thrombin Cleavage Site. Biochemistry, 46(38), 10178-10186. [Link]

  • PubChem. (n.d.). 4-[[4-[(4-carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoate. [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1,4-dioxido-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide. [Link]

  • PubChem. (n.d.). 4-Aminosalicylic Acid. [Link]

  • PubChem. (n.d.). 4-Aminoantipyrine. [Link]

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Exploratory

Reversible vs. Irreversible Inhibition of 4-Amidinophenylbenzoate: A Kinetic Duality in Serine Protease Modulation

Executive Summary In the landscape of protease modulation, inhibitors are traditionally bifurcated into two rigid categories: reversible (non-covalent, rapid equilibrium) and irreversible (covalent, permanent inactivatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protease modulation, inhibitors are traditionally bifurcated into two rigid categories: reversible (non-covalent, rapid equilibrium) and irreversible (covalent, permanent inactivation). However, 4-Amidinophenylbenzoate (4-APB), commercially known as Pefabloc® Try, defies this binary classification. Depending on the observational timeframe and the specific target enzyme, 4-APB exhibits a kinetic duality—functioning as an irreversible inhibitor in short-term assays, yet mechanistically operating as a slow-turnover substrate (temporary inhibitor).

This technical guide dissects the mechanistic causality behind this duality, provides self-validating protocols for kinetic profiling, and explores its strategic applications in bioprocessing and drug development.

The Kinetic Paradox: Contextual Classification

The literature surrounding 4-APB presents a fascinating paradox. Foundational studies on coagulation factors have classified p-amidinophenyl esters as potent, irreversible inhibitors of factors IXa, Xa, and thrombin (1[1]). Conversely, in downstream bioprocessing, the exact same molecule is utilized as a temporary, reversible inhibitor to protect recombinant proteins during purification (2[2]).

This discrepancy is resolved by examining the observation window relative to the inhibitor's deacylation half-life ( t1/2​ ) :

  • Assay Time ≪t1/2​ : The enzyme remains covalently trapped. Kinetically, it is indistinguishable from true irreversible inhibitors like PMSF or DFP.

  • Assay Time ≥t1/2​ : The covalent bond hydrolyzes, releasing the active enzyme. The compound behaves as a reversible, mechanism-based temporary inhibitor.

Mechanistic Pathway: The "Inverse Substrate" Paradigm

4-APB acts via an "inverse substrate" mechanism. Unlike standard substrates where acylation is slow and deacylation is fast, 4-APB flips this kinetic thermodynamic profile.

  • S1 Pocket Targeting: The amidinophenyl group strongly mimics the basic side chains of Arginine or Lysine, directing the molecule into the highly conserved S1 specificity pocket of trypsin-like serine proteases.

  • Rapid Acylation ( k2​ ): The catalytic Ser-195 nucleophilically attacks the ester bond. This step is extremely fast, releasing 4-amidinophenol and forming a stable benzoyl-enzyme complex .

  • Slow Deacylation ( k3​ ): The bulky, electron-withdrawing nature of the benzoyl group sterically and electronically hinders the subsequent attack by the catalytic water molecule. Consequently, the hydrolysis of this intermediate is orders of magnitude slower than the initial acylation.

Mechanism E Active Serine Protease (Enzyme) EI Michaelis Complex (E·I) E->EI k1 I 4-Amidinophenylbenzoate (4-APB) I->EI Binding EI->E k-1 EAc Benzoyl-Enzyme Complex (Inactive) EI->EAc k2 (Fast Acylation) P1 4-Amidinophenol (Leaving Group) EI->P1 Release EAc->E k3 (Slow Deacylation) P2 Benzoic Acid (Deacylation Product) EAc->P2 Release

Mechanistic pathway of 4-APB acting as an inverse substrate via acylation and slow deacylation.

Quantitative Kinetic Profiling

The rate of reactivation is highly dependent on the specific architecture of the protease active site. The table below summarizes the deacylation kinetics across different targets.

EnzymeDeacylation Rate ( k3​ ) [min −1 ]Reactivation Half-Life ( t1/2​ ) [min]Experimental Conditions
Tissue Plasminogen Activator (tPA) 0.292.4pH 7.5, 37°C (2[2])
Trypsin (Bovine Pancreas) 0.1086.4pH 7.2, 25°C (2[2])
Batroxobin (B. moojeni) ~0.011~60.0In vivo / Plasma (3[3])

Self-Validating Experimental Protocols

To accurately characterize the kinetic duality of 4-APB, experimental designs must utilize self-validating controls to differentiate true irreversible inhibition from slow deacylation.

Workflow S1 1. Baseline Kinetics (Enzyme + Substrate) S2 2. Acylation Phase (Incubate with 4-APB) S1->S2 S3 3. Inhibition Assay (Verify Inactive State) S2->S3 S4 4. Deacylation Trigger (100x Dilution) S3->S4 S5 5. Recovery Assay (Measure Reactivation) S4->S5

Self-validating experimental workflow for distinguishing temporary from irreversible inhibition.

Protocol A: Acylation (Inhibition) Phase

Objective: Establish the pseudo-first-order rate of inhibition and confirm the inactive state.

  • Preparation: Prepare 50 µL of Trypsin (1 µg/mL in NaCl) and 200 µL of 4-APB (1.0–100 nM in physiological buffer).

  • Incubation: Incubate the mixture at room temperature for exactly 10 minutes.

    • Causality: This pre-incubation ensures complete acylation of the enzyme pool before substrate addition. Adding the substrate too early creates competitive binding, confounding the calculation of k2​ .

  • Substrate Addition: Add 25 µL of a chromogenic substrate (e.g., Pefachrome® tPA, 2 mM). Incubate for 5 minutes.

  • Quench: Stop the reaction by adding 25 µL of glacial acetic acid.

    • Causality: Serine proteases rely on an unprotonated His-57 (pKa ~6.8). Dropping the pH below 5 instantly protonates the imidazole ring, abolishing its ability to act as a general base. This freezes the reaction state, preventing both further substrate cleavage and premature deacylation of the benzoyl-enzyme complex during spectrophotometric measurement (2[2]).

  • Readout: Measure Optical Density (OD) at 405 nm to confirm >95% inhibition compared to a vehicle control.

Protocol B: Deacylation (Reactivation) Phase

Objective: Prove reversibility by monitoring the recovery of catalytic activity.

  • Dilution Trigger: Take the fully inhibited enzyme from Protocol A (prior to substrate/quench) and perform a rapid 100-fold dilution into an inhibitor-free assay buffer at pH 7.5, 37°C.

    • Causality: The massive dilution drops the concentration of free 4-APB far below its Ki​ . This prevents re-acylation of the enzyme once it hydrolyzes, ensuring the observed recovery rate strictly represents the deacylation constant ( k3​ ).

  • Continuous Monitoring: Immediately add the chromogenic substrate and monitor the continuous increase in absorbance at 405 nm over 30 minutes.

  • Internal Controls:

    • Control A (Enzyme Viability): Uninhibited enzyme subjected to the same dilution (validates that activity loss isn't due to denaturation).

    • Control B (Stable Inhibition): Inhibited enzyme kept undiluted (validates that spontaneous reactivation doesn't occur without dropping the inhibitor concentration).

Strategic Applications in Bioprocessing & Therapeutics

1. Recombinant Protein Purification: During cell lysis, endogenous host cell proteases can rapidly degrade target recombinant proteins. Traditional irreversible inhibitors (like PMSF) are highly toxic and permanently destroy all serine proteases—including those that might be needed downstream (e.g., site-specific cleavage enzymes). 4-APB provides a "temporary shield." It suppresses undesired activity during the critical isolation phase, but its slow deacylation allows the system to auto-clear the inhibition over time without requiring harsh chemical removal steps (2[2]).

2. Targeted Thrombolytic Therapy: The slow deacylation kinetics of 4-APB have been leveraged to create "prodrug" states for active enzymes. For instance, the thrombic protease batroxobin can be acylated by 4-APB to form an enzymatically inactive benzoyl-batroxobin. When injected intravenously, this complex circulates safely without causing immediate microthrombosis. Over the span of an hour ( t1/2​≈60 min), the complex undergoes controlled deacylation, slowly releasing active batroxobin to achieve safe, retarded defibrinogenation in vivo (3[3]).

References

  • Turner, A. D., et al. (1983). p-Amidino esters as irreversible inhibitors of factors IXa and Xa and thrombin. PubMed - NIH.
  • Interchim. Pefabloc Try - Technical Documentation.
  • Markwardt, F., Paintz, M., Richter, M., & Stürzebecher, J. (1985). Defibrinogenation with benzoyl-batroxobin. Thrombosis Research, PubMed - NIH.

Sources

Foundational

Introduction: The Significance of 4-Amidinophenylbenzoate in Serine Protease Inhibition

An In-Depth Technical Guide to the Structural Analysis of 4-Amidinophenylbenzoate Enzyme Complexes In the landscape of modern drug discovery, serine proteases represent a vast and critical class of therapeutic targets. T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of 4-Amidinophenylbenzoate Enzyme Complexes

In the landscape of modern drug discovery, serine proteases represent a vast and critical class of therapeutic targets. These enzymes, characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate), are pivotal in a multitude of physiological and pathophysiological processes, including blood coagulation, digestion, inflammation, and cancer progression[1]. The ability to selectively modulate the activity of specific serine proteases is therefore a cornerstone of therapeutic strategy.

The 4-amidinophenylbenzoate (APB) moiety and its derivatives are classical and highly effective inhibitors of trypsin-like serine proteases. Their efficacy stems from the benzamidine group, a potent pharmacophore that mimics the side chains of arginine and lysine, the natural substrates for these enzymes. This allows the inhibitor to bind with high affinity and specificity to the enzyme's primary specificity pocket (S1 pocket).

This technical guide provides a comprehensive overview of the structural analysis of APB-enzyme complexes, designed for researchers, structural biologists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles and causalities of experimental design, focusing on the structural elucidation of these complexes through crystallographic and biophysical techniques. Our central examples will be the interactions of APB derivatives with trypsin and thrombin, two of the most well-studied serine proteases.

Part 1: The Molecular Architecture of Inhibition

A profound understanding of any enzyme-inhibitor interaction begins with the detailed characterization of its components and the nature of the non-covalent and covalent forces that govern their association.

The Inhibitor: 4-Amidinophenyl Derivatives

The foundational structure is the benzamidine group, which is isosteric to the guanidinium group of an arginine side chain. This positively charged group forms a strong, charge-assisted hydrogen bond (a salt bridge) with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket[2][3]. This interaction is the primary anchor for the inhibitor and a key determinant of its affinity and specificity.

While simple benzamidine is a competent inhibitor, derivatives based on the 4-amidinophenyl scaffold have been developed to achieve greater potency and diverse mechanisms of action. These can range from simple esters to more complex peptidyl phosphonates that act as irreversible covalent inhibitors[3][4]. For instance, 4-amidinophenylpyruvate acts as a transition-state analog, forming a stable, covalently bonded hemiketal with the active site Ser195[5].

The Targets: Trypsin and Thrombin

Trypsin: As a digestive enzyme, trypsin's primary role is to cleave peptide chains mainly at the carboxyl side of lysine or arginine residues. Its active site is a well-defined cleft featuring the catalytic triad (His57, Asp102, Ser195) and the deep S1 pocket that readily accommodates the APB moiety[2][3].

Thrombin: A critical enzyme in the blood coagulation cascade, thrombin converts fibrinogen to fibrin. While it shares the core trypsin-like fold, its active site is narrower and features subtle but significant differences, such as an alanine at position 190 (versus serine in trypsin), which can influence inhibitor binding[4]. Understanding these differences is crucial for designing selective thrombin inhibitors for antithrombotic therapies.

The Mechanism: Covalent vs. Non-Covalent Inhibition

The interaction of APB derivatives with serine proteases can be broadly classified into two mechanistic pathways.

  • Reversible Inhibition: The inhibitor binds to the active site through non-covalent interactions (hydrogen bonds, salt bridges, hydrophobic interactions) and can dissociate, allowing the enzyme to regain activity. Benzamidine itself is a classic competitive inhibitor.

  • Irreversible (Covalent) Inhibition: The inhibitor initially binds non-covalently, but a reactive group is positioned to form a stable covalent bond with the catalytic Ser195. Diphenyl phosphonate derivatives of 4-amidinophenylglycine exemplify this, where the inhibitor's phosphorus atom is attacked by the Ser195-Oγ, leading to the displacement of two phenoxy groups and the formation of a highly stable, tetrahedral phosphonate adduct[2][3][4].

The diagram below illustrates the key interactions within the active site of a trypsin-like serine protease upon binding a covalent 4-amidinophenyl phosphonate inhibitor.

G Diagram of Key Interactions in APB-Trypsin Complex cluster_enzyme Trypsin Active Site cluster_inhibitor APB Phosphonate Inhibitor S1_Pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57) Oxyanion_Hole Oxyanion Hole (Gly193, Ser195 amide) Amidine_Group p-Amidinophenyl Moiety Amidine_Group->S1_Pocket Salt Bridge & H-Bonds Phosphorus Tetrahedral Phosphorus Phosphorus->Catalytic_Triad Covalent Bond to Ser195-Oγ P_Oxygens Phosphonate Oxygens P_Oxygens->Catalytic_Triad H-Bond to His57 P_Oxygens->Oxyanion_Hole H-Bonds

Caption: Key molecular interactions between an APB phosphonate inhibitor and a trypsin-like active site.

Part 2: Experimental Workflow for Structural Elucidation

Determining the high-resolution structure of an enzyme-inhibitor complex is a multi-step process that requires meticulous planning and execution. The choice of methodology is critical and depends on the specific characteristics of the protein complex.

cluster_prep Phase 1: Preparation cluster_structure Phase 2: Structure Determination cluster_analysis Phase 3: Analysis & Validation arrow p1 Target Enzyme Expression & Purification p2 Inhibitor Synthesis & Characterization p3 Enzyme-Inhibitor Complex Formation c1 Crystallization Screening (Co-crystallization or Soaking) p3->c1 c2 Vitrification (Grid Preparation) p3->c2 d1 X-Ray Diffraction Data Collection c1->d1 d2 Cryo-EM Data Acquisition c2->d2 s1 Structure Solution & Refinement (Phasing, Model Building) d1->s1 s2 3D Reconstruction & Model Building d2->s2 a1 Structural Analysis (Binding Mode, Interactions) s1->a1 s2->a1 a2 Validation & PDB Deposition a1->a2 G Decision Tree for Determining Inhibition Type decision decision result result start Perform Kinetic Assay with varying [S] and [I] q1 Does apparent Vmax decrease with [I]? start->q1 q2 Does apparent Km increase with [I]? q1->q2 No q3 Does apparent Km decrease with [I]? q1->q3 Yes result_comp Competitive Inhibition q2->result_comp Yes result_error Inconclusive q2->result_error No (Re-evaluate data) result_uncomp Uncompetitive Inhibition q3->result_uncomp Yes result_mixed Mixed Inhibition q3->result_mixed No (Km increases)

Sources

Exploratory

4-Amidinophenylbenzoate and the "Inverse Substrate" Paradigm: Engineering Specificity for Trypsin-Like Proteases

Executive Summary Trypsin-like serine proteases are ubiquitous enzymes governing critical physiological pathways, including digestion, blood coagulation, and fibrinolysis. A persistent challenge in proteomics, bioprocess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trypsin-like serine proteases are ubiquitous enzymes governing critical physiological pathways, including digestion, blood coagulation, and fibrinolysis. A persistent challenge in proteomics, bioprocessing, and drug development is the selective yet reversible inhibition of these proteases. The goal is to prevent unwanted proteolysis during purification without permanently destroying the enzyme's catalytic machinery.

4-Amidinophenylbenzoate (APB)—often utilized as its hydrochloride hydrate salt—represents a highly elegant biochemical solution to this problem. By operating through a mechanism known as "inverse substrate" targeting, APB achieves high specificity and temporary inhibition, preserving the native state of the proteome.

Mechanistic Foundation: The "Inverse Substrate" Paradigm

In a classical serine protease reaction, the substrate's specificity determinant (e.g., the basic side chain of Arginine or Lysine) is located on the acyl side of the scissile bond (the P1 position). This basic side chain docks into the negatively charged S1 pocket of the enzyme (anchored by Asp189 in trypsin), perfectly aligning the scissile bond for nucleophilic attack by the catalytic Ser195.

An "inverse substrate," such as APB, deliberately flips this architectural logic. The specificity determinant—the amidinophenyl group, which structurally mimics the basic guanidino group of Arginine—is placed on the leaving group side of the ester bond ()[1].

When APB enters the active site, the following cascade occurs:

  • Specific Binding: The amidinophenyl moiety docks tightly into the S1 pocket, forming a critical salt bridge with Asp189 ()[2].

  • Rapid Acylation: This specific binding precisely positions the ester bond for attack by Ser195. The ester bond is rapidly cleaved, releasing amidinophenol as the leaving group.

  • Trapping the Benzoyl-Enzyme: The enzyme is left covalently acylated by the benzoate group ()[3].

  • Slow Deacylation: Because the covalently attached benzoyl group lacks a basic recognition motif, the enzyme's catalytic triad (Ser195, His57, Asp102) cannot efficiently activate and position the hydrolytic water molecule required for the deacylation step. Consequently, the deacylation rate ( k3​ ) drops precipitously, trapping the enzyme in an inactive state ()[4].

Mechanism E Trypsin (E) Active Ser195 ES Michaelis Complex Amidinophenyl in S1 E->ES + S S APB (S) Inverse Substrate S->ES EAc Acyl-Enzyme Benzoyl-Trypsin ES->EAc Acylation (Fast) P1 Leaving Group Amidinophenol ES->P1 Release EAc->E Deacylation (Slow) P2 Product Benzoic Acid EAc->P2 Release

Catalytic mechanism of 4-Amidinophenylbenzoate acting as an inverse substrate for trypsin.

Kinetic Profiling & Specificity Data

The efficacy of APB as a temporary inhibitor is quantified by its deacylation rate constant ( k3​ ) and the resulting half-life ( t1/2​ ) of the acyl-enzyme intermediate. Because the acylation step is orders of magnitude faster than deacylation, the overall duration of inhibition is governed entirely by k3​ .

Table 1 summarizes the kinetic constants for the reactivation of benzoyl-enzymes formed by APB with different trypsin-like proteases ()[3].

Table 1: Kinetic Constants for Benzoyl-Enzyme Reactivation (pH 7.2 - 7.5)

Target EnzymeAcyl Group k3​ (min −1 ) t1/2​ (min)Temp (°C)
Tissue Plasminogen Activator (tPA)Benzoyl0.2902.437
Bovine Pancreatic TrypsinBenzoyl0.1086.425

Data Interpretation: The extended half-life of 6.4 minutes for trypsin demonstrates APB's utility in suppressing autolysis during short-term handling or purification steps. The enzyme remains functionally "off" but can be fully reactivated over time.

Experimental Protocol: Kinetic Evaluation of APB Inhibition

To validate the inhibitory kinetics of APB in a laboratory setting, a discontinuous chromogenic assay is employed. This protocol is designed as a self-validating system: it includes an uninhibited control to establish a baseline Vmax​ and utilizes a highly specific chromogenic reporter substrate to isolate the activity of the target protease.

Materials
  • Enzyme: Bovine Pancreatic Trypsin (1 µg/mL in 1 mM HCl).

  • Inhibitor: 4-Amidinophenylbenzoate hydrochloride (1.0 - 100 nM in assay buffer).

  • Reporter Substrate: N-Benzoyl-L-arginine p-nitroanilide (BAPA) (2 mM in ddH2O).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM CaCl₂, pH 7.5.

  • Quenching Agent: 10% (v/v) Acetic acid.

Step-by-Step Methodology & Causality
  • Baseline Equilibration: Pipette 50 µL of the Trypsin stock into a microcentrifuge tube containing 800 µL of Assay Buffer. Allow 2 minutes for temperature equilibration at 25°C.

    • Causality: Trypsin is stored in 1 mM HCl to keep it inactive and prevent autolysis. Diluting it into the pH 7.5 assay buffer restores its native, active conformation required for the assay.

  • Inhibitor Incubation: Add 200 µL of the APB solution (experimental) or Assay Buffer (uninhibited control). Vortex gently and incubate exactly for 10 minutes at room temperature.

    • Causality: Because APB is an inverse substrate, it must first undergo the rapid acylation step to form the benzoyl-enzyme intermediate. A 10-minute pre-incubation ensures steady-state inhibition is reached before the reporter substrate is introduced ()[3].

  • Substrate Addition: Initiate the residual activity assay by adding 25 µL of the chromogenic substrate (2 mM BAPA).

  • Reaction Quenching: Incubate for exactly 5 minutes. Stop the catalytic reaction by adding 25 µL of 10% acetic acid.

    • Causality: The sudden drop in pH instantly protonates the catalytic His57 residue, collapsing the charge-relay system of the catalytic triad and permanently halting any further substrate cleavage.

  • Spectrophotometric Measurement: Transfer the mixture to a cuvette and measure the optical density (OD) at 405 nm against a blank (buffer + substrate + acetic acid).

  • Data Analysis: Calculate the residual activity as a percentage of the uninhibited control. By varying the incubation time in Step 2, the pseudo-first-order rate constant for deacylation ( k3​ ) can be derived by plotting ln(Residual Activity) versus time.

Workflow Step1 1. Enzyme Equilibration Trypsin in pH 7.5 Buffer Step2 2. Inhibitor Incubation Add APB for 10 min Step1->Step2 Step3 3. Substrate Addition Add Chromogenic Substrate Step2->Step3 Step4 4. Reaction Quenching Stop with Acetic Acid Step3->Step4 Step5 5. Spectrophotometry Measure OD at 405 nm Step4->Step5 Step6 6. Kinetic Analysis Calculate k3 and t1/2 Step5->Step6

Step-by-step experimental workflow for the kinetic evaluation of APB inhibition.

Applications in Drug Development and Proteomics

  • Reversible Protein Purification: APB is routinely added to lysis buffers to temporarily neutralize trypsin-like proteases. Because the inhibition is reversible (unlike covalent suicide inhibitors such as PMSF or AEBSF), the proteases can be recovered in their active form post-purification by simply dialyzing away the excess inhibitor and allowing the benzoyl-enzyme to naturally deacylate ()[3].

  • Enzymatic Peptide Synthesis: The "inverse substrate" concept has been brilliantly co-opted for green chemistry. By using amidinophenyl esters of specific amino acids (instead of benzoate), researchers can force trypsin to act as a ligase. The enzyme becomes acylated with the desired amino acid, which is then intercepted by an incoming amine (the acyl acceptor) rather than water, forming a new peptide bond with high stereoselectivity ()[1].

References

  • Sekizaki, H., Itoh, K., Murakami, M., Toyota, E., & Tanizawa, K. (2000). Anionic trypsin from chum salmon: activity with p-amidinophenyl ester and comparison with bovine and Streptomyces griseus trypsins. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology.

  • Sekizaki, H., Itoh, K., Toyota, E., & Tanizawa, K. (1999). The Structural Requirements for an Inverse Substrate for Enzymatic Peptide Synthesis: Position Isomers of Guanidinonaphthyl Esters. Chemical & Pharmaceutical Bulletin.

  • Interchim. (n.d.). Pefabloc Try (4-Amidinophenylbenzoate hydrochloride hydrate) Product Information. Interchim Technical Documentation.

  • Tanizawa, K., Kanaoka, Y., & Lawson, W. B. (1987). Inverse substrates for trypsin and trypsin-like enzymes. Accounts of Chemical Research.

Sources

Foundational

The History and Discovery of 4-Amidinophenylbenzoate as a Protease Inhibitor

Executive Summary The 4-Amidinophenylbenzoate (APB) pharmacophore represents one of the most successful structural motifs in the history of synthetic protease inhibitor design. Originally conceptualized to manage aberran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Amidinophenylbenzoate (APB) pharmacophore represents one of the most successful structural motifs in the history of synthetic protease inhibitor design. Originally conceptualized to manage aberrant proteolysis in acute pancreatitis and coagulation disorders, APB derivatives act as mechanism-based, "temporary" suicide inhibitors. This whitepaper explores the historical genesis, structural biology, and modern resurgence of APB derivatives, providing researchers with field-proven insights and self-validating protocols for evaluating covalent serine protease inhibitors.

Historical Genesis: The Quest for Synthetic Protease Inhibitors

In the 1970s and 1980s, the clinical management of conditions driven by unregulated proteolytic cascades—such as acute pancreatitis and disseminated intravascular coagulation (DIC)—relied heavily on natural, macromolecular inhibitors (e.g., aprotinin). The drive for low-molecular-weight, synthetic alternatives led researchers, notably Setsuro Fujii in Japan and Fritz Markwardt in Germany, to explore benzamidine and amidinophenyl derivatives[1][2].

Through extensive structure-activity relationship (SAR) studies, these pioneers discovered that the 4-amidinophenyl moiety perfectly mimics the basic amino acid residues (Arginine/Lysine) favored by the S1 specificity pocket of trypsin-like serine proteases[2]. By coupling this recognition motif with a labile ester bond, Fujii’s team synthesized a novel class of compounds, culminating in the discovery of nafamostat mesilate (FUT-175) in 1981[1].

Mechanistic Paradigm: The "Temporary" Acylation Strategy

Unlike simple competitive inhibitors that constantly associate and dissociate in a state of equilibrium, APB and its clinical derivatives function as mechanism-based covalent inhibitors[3].

  • S1 Pocket Anchoring : The positively charged amidino group forms a critical salt bridge with the highly conserved Asp189 residue located at the bottom of the protease's S1 pocket.

  • Nucleophilic Attack : This anchoring precisely positions the ester carbonyl of the inhibitor adjacent to the catalytic Ser195 (or equivalent). The protease attempts to "cleave" the inhibitor, resulting in the rapid release of the leaving group (e.g., 4-amidinophenol)[3].

  • Covalent Trapping : The enzyme is left covalently modified as a benzoyl-enzyme (or guanidinobenzoyl-enzyme) complex. Because the rate of deacylation (hydrolysis of the acyl-enzyme bond) is orders of magnitude slower than acylation, the enzyme is effectively trapped in an inactive state[3].

Mechanism E Serine Protease (Free Ser195) EI Reversible Complex (S1 Pocket Anchored) E->EI Association I APB Inhibitor (Ester Bond) I->EI Acyl Acyl-Enzyme (Covalent Trap) EI->Acyl Acylation (Fast) P1 Leaving Group (e.g., Phenol) EI->P1 Released E_regen Regenerated Protease Acyl->E_regen Deacylation (Slow) P2 Aromatic Acid Acyl->P2 Released

Fig 1: Covalent acylation mechanism of serine proteases by APB derivatives.

Evolution of the Pharmacophore: From APB to Clinical Titans

The core APB structure served as the architectural foundation for several blockbuster clinical agents:

  • Gabexate Mesilate (FOY) : An early derivative utilizing a guanidinohexanoyloxy chain. While effective for pancreatitis, its rapid degradation in plasma limited its half-life[4].

  • Camostat Mesilate (FOY-305) : Designed for improved bioavailability, camostat is rapidly metabolized in vivo to its active metabolite, FOY-251, which retains the critical ester bond[4].

  • Nafamostat Mesilate (FUT-175) : By replacing the benzene ring with a naphthalene moiety, nafamostat achieved extraordinary potency, exhibiting sub-nanomolar inhibition against a broad spectrum of proteases including thrombin, plasmin, and tryptase[1][5].

Quantitative Pharmacodynamics

The relative potencies of these inhibitors have been extensively profiled, particularly against Transmembrane Serine Protease 2 (TMPRSS2), a critical enzyme for viral entry[4][6].

CompoundTarget EnzymeIC50 / PotencyClinical IndicationDiscovery Era
Nafamostat (FUT-175) TMPRSS2 / Trypsin0.27 nMPancreatitis, DIC1981
Camostat (FOY-305) TMPRSS2 / Trypsin6.2 nMPancreatitis1980s
FOY-251 (Metabolite) TMPRSS233.3 nMN/A (Active Metabolite)1980s
Gabexate (FOY) TMPRSS2 / Trypsin130 nMPancreatitis, DIC1970s
APB (Pefabloc Try) Trypsin / Plasmin k3​ = 0.108 min−1 Research Reagent1970s

Self-Validating Experimental Methodology: TMPRSS2 Inhibition Assay

To accurately evaluate covalent, mechanism-based inhibitors like APB derivatives, standard endpoint assays are fundamentally flawed. The following kinetic protocol ensures that the time-dependent nature of acylation is captured reliably[6][7].

Causality of Experimental Choices (Expertise & Experience)
  • Why Pre-incubate? IC50 values for covalent inhibitors are strictly time-dependent. Without a pre-incubation phase, the initial uninhibited velocity will artificially inflate the apparent IC50, leading to false negatives in high-throughput screening[7].

  • Why a Kinetic Readout? Continuous monitoring allows for the calculation of kinact​/KI​ , the true measure of potency for suicide inhibitors. Endpoint assays fail to account for the slow deacylation phase, which can regenerate active enzyme over long periods[7].

Step-by-Step Protocol
  • Enzyme Preparation : Dilute recombinant human TMPRSS2 in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20) to a final working concentration of 5 nM.

  • Inhibitor Titration : Prepare a 10-point, 3-fold serial dilution of the APB derivative (e.g., Nafamostat) in DMSO. Transfer to a 384-well black microplate.

  • Pre-Incubation : Add the TMPRSS2 solution to the inhibitor wells. Incubate at room temperature for exactly 15 minutes to allow the covalent acyl-enzyme complex to form[7].

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Boc-QAR-AMC (final concentration 10 µM).

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously every 60 seconds for 30 minutes.

  • Data Analysis : Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Use the Morrison equation for tight-binding inhibitors to determine the apparent Ki​ [6].

Workflow Step1 1. Recombinant TMPRSS2 Preparation & Dilution Step3 3. Pre-incubation (15 min) (Crucial for Covalent Binding) Step1->Step3 Step2 2. Inhibitor Titration (Camostat/Nafamostat) Step2->Step3 Step4 4. Fluorogenic Substrate Addition (Boc-QAR-AMC) Step3->Step4 Step5 5. Kinetic Fluorescence Reading (Continuous Monitoring) Step4->Step5 Step6 6. IC50 & k_inact/K_I Calculation Step5->Step6

Fig 2: Self-validating kinetic workflow for evaluating covalent TMPRSS2 inhibitors.

Modern Resurgence: TMPRSS2 and Viral Entry

While originally developed for pancreatitis and coagulation disorders, the APB pharmacophore experienced a massive resurgence during the SARS-CoV-2 pandemic. Coronaviruses rely on host proteases, specifically TMPRSS2, to cleave and prime their Spike (S) protein for membrane fusion[1]. Nafamostat and Camostat were rapidly repurposed, demonstrating potent blockade of viral entry in lung epithelial cells[1]. Recent structural studies confirmed that nafamostat covalently acylates the Ser441 (equivalent to Ser195) of TMPRSS2, validating the decades-old mechanism of action in a modern antiviral context[7].

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Amidinophenylbenzoate Binding

This guide provides a comprehensive exploration of the thermodynamic principles governing the binding of 4-amidinophenylbenzoate and its derivatives to serine proteases, a class of enzymes crucial in various physiologica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the thermodynamic principles governing the binding of 4-amidinophenylbenzoate and its derivatives to serine proteases, a class of enzymes crucial in various physiological and pathological processes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies and theoretical underpinnings that illuminate the forces driving these molecular interactions.

Introduction: The Significance of 4-Amidinophenylbenzoate in Drug Design

4-Amidinophenylbenzoate and related benzamidine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as potent and specific inhibitors of serine proteases like trypsin and thrombin.[1][2] Understanding the thermodynamics of how these inhibitors bind to their target enzymes is paramount for the rational design of new therapeutic agents with improved affinity and selectivity.[3][4] A complete thermodynamic characterization, encompassing enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provides a deeper understanding of the binding mechanism beyond simple affinity measurements.[5][6] This knowledge allows for the optimization of lead compounds by fine-tuning the enthalpic and entropic contributions to binding.[7]

The Thermodynamic Signature of Binding: Enthalpy and Entropy in Concert

The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components, as described by the fundamental equation:

ΔG = ΔH - TΔS

where T is the absolute temperature. A negative ΔG indicates a spontaneous binding process. The binding of p-substituted benzamidine derivatives, including 4-amidinophenylbenzoate, to trypsin is a classic example of how both enthalpy and entropy contribute to the overall binding affinity.[3][4]

At 25°C, the binding of these derivatives is often characterized by both favorable enthalpy and favorable entropy.[3][4] However, this is temperature-dependent. A key feature of these interactions is a negative change in heat capacity (ΔCp), which leads to a phenomenon known as enthalpy-entropy compensation .[3][4] This means that as the temperature changes, the relative contributions of enthalpy and entropy to the Gibbs free energy shift. With increasing temperature, the binding can transition from being predominantly entropy-driven to enthalpy-driven.[3][4]

Enthalpic Contributions (ΔH)

The enthalpic contribution to binding arises from the formation and breaking of non-covalent interactions, such as:

  • Hydrogen bonds: The amidinium group of 4-amidinophenylbenzoate forms crucial hydrogen bonds within the S1 specificity pocket of trypsin, particularly with the carboxylate group of Asp189.[2][8]

  • van der Waals interactions: Favorable van der Waals contacts are established between the inhibitor and the amino acid residues lining the binding pocket.

  • Electrostatic interactions: The positively charged amidinium group interacts favorably with negatively charged residues in the active site.

Entropic Contributions (ΔS)

The entropic contribution to binding is a more complex term, influenced by several factors:

  • Desolvation: The release of ordered water molecules from both the ligand and the protein binding site upon complex formation is a major source of favorable entropy.[7]

  • Conformational changes: The loss of rotational and translational degrees of freedom of the ligand upon binding contributes negatively to entropy.[9] However, changes in the protein's conformational entropy can either be favorable or unfavorable.[5]

The interplay between these enthalpic and entropic factors determines the overall affinity and specificity of 4-amidinophenylbenzoate and its analogs for their target proteases.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the complete thermodynamic profile of a binding interaction in a single experiment.[10][11][12] It measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[6][13]

The ITC Experiment: A Conceptual Workflow

The following diagram illustrates the fundamental workflow of an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_titration Titration cluster_analysis Data Analysis Protein Protein Solution (in cell) Buffer Identical Degassed Buffer Protein->Buffer Dialyzed against ITC Isothermal Titration Calorimeter Protein->ITC Ligand Ligand Solution (in syringe) Ligand->Buffer Dissolved in Ligand->ITC Injection Stepwise Injection of Ligand ITC->Injection Heat Measurement of Heat Change (ΔH) Injection->Heat RawData Raw ITC Data (Thermogram) Heat->RawData BindingIsotherm Binding Isotherm (Integrated Heats) RawData->BindingIsotherm Fitting Fitting to a Binding Model BindingIsotherm->Fitting ThermoParams Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->ThermoParams

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Step-by-Step Protocol for ITC Analysis of 4-Amidinophenylbenzoate Binding to Trypsin

This protocol provides a robust framework for obtaining high-quality thermodynamic data.

I. Sample Preparation (Self-Validating System):

  • Protein Purification and Concentration: Purify bovine pancreatic trypsin to >95% homogeneity. Determine the active concentration of the enzyme using a standard activity assay.

  • Buffer Preparation: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Crucially, the exact same buffer batch must be used for dissolving both the protein and the ligand to minimize heats of dilution. [14] Degas the buffer thoroughly to prevent bubble formation during the experiment.[13]

  • Protein Solution: Dialyze the purified trypsin extensively against the degassed experimental buffer. After dialysis, determine the final protein concentration. A typical concentration for the cell is in the range of 10-100 µM.

  • Ligand Solution: Prepare a stock solution of 4-amidinophenylbenzoate in the same degassed experimental buffer. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached during the titration.[15]

II. ITC Experiment Execution:

  • Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument.[13] Allow the instrument to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Loading the Calorimeter: Load the reference cell with the experimental buffer. Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles. Load the ligand solution into the injection syringe.

  • Titration Parameters: Set the experimental parameters, including the injection volume (e.g., 2-5 µL), the spacing between injections (e.g., 120-180 seconds), and the total number of injections (e.g., 20-30).

  • Data Acquisition: Initiate the titration. The instrument will automatically inject the ligand into the sample cell and record the heat changes.

III. Data Analysis and Interpretation:

  • Integration of Raw Data: The raw data will be a series of peaks, with each peak representing the heat change upon a single injection. Integrate the area under each peak to obtain the heat change per injection.

  • Generation of the Binding Isotherm: Plot the integrated heat per injection against the molar ratio of ligand to protein.

  • Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the software provided with the ITC instrument. This fitting will yield the key thermodynamic parameters:

    • Association constant (Ka) , from which the dissociation constant (Kd = 1/Ka) can be calculated.

    • Binding enthalpy (ΔH) .

    • Stoichiometry of binding (n) .

  • Calculation of Gibbs Free Energy and Entropy: Calculate the Gibbs free energy of binding (ΔG) and the binding entropy (ΔS) using the following equations:

    • ΔG = -RTln(Ka)

    • ΔS = (ΔH - ΔG) / T

Data Presentation: Thermodynamic Parameters of Benzamidine Derivatives Binding to Trypsin

The following table summarizes typical thermodynamic parameters for the binding of p-substituted benzamidine derivatives to trypsin at 25°C, illustrating the interplay of enthalpic and entropic contributions.

DerivativeK_d (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Benzamidine16.3-6.5-5.8-0.7
4-Aminobenzamidine5.4-7.2-7.50.3
4-Chlorobenzamidine3.2-7.5-8.10.6
4-Methylbenzamidine2.5-7.6-8.30.7

Note: These are representative values and can vary depending on the specific experimental conditions. Data is conceptually based on findings reported in the literature.[3][4]

Structural Insights into Binding Specificity

The thermodynamic data obtained from ITC are complemented by structural studies, such as X-ray crystallography and molecular modeling, which provide a visual understanding of the binding interactions.[2][3][8] The specificity of 4-amidinophenylbenzoate for trypsin is largely dictated by the S1 pocket, a deep, negatively charged cavity at the base of the active site.

Binding_Pocket cluster_protein Trypsin S1 Specificity Pocket cluster_ligand 4-Amidinophenylbenzoate Asp189 Asp189 (Negative Charge) Ser195 Ser195 (Catalytic Residue) Gly216 Gly216 Gly226 Gly226 Amidinium Amidinium Group (Positive Charge) Amidinium->Asp189 Salt Bridge & H-Bonds Amidinium->Ser195 H-Bond Phenyl Phenyl Ring Phenyl->Gly216 Hydrophobic Interactions Phenyl->Gly226 Hydrophobic Interactions Benzoate Benzoate Moiety

Caption: Key interactions between 4-amidinophenylbenzoate and the S1 pocket of trypsin.

The positively charged amidinium group of the inhibitor forms a salt bridge and hydrogen bonds with the negatively charged carboxylate of Asp189 at the bottom of the pocket.[2][8] The phenyl ring is involved in hydrophobic interactions with the backbone atoms of residues lining the pocket. These interactions are the primary enthalpic drivers of binding.

Conclusion: A Thermodynamic Approach to Rational Drug Design

A thorough understanding of the thermodynamic properties of 4-amidinophenylbenzoate binding provides invaluable insights for the development of novel serine protease inhibitors. By dissecting the Gibbs free energy into its enthalpic and entropic components, researchers can move beyond simply optimizing binding affinity and begin to engineer molecules with desired thermodynamic signatures. This approach, grounded in the principles of biophysical chemistry and exemplified by techniques like Isothermal Titration Calorimetry, is a cornerstone of modern, structure-based drug design.

References

  • Mares-Guia, M., & Figueiredo, A. F. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed.
  • Jagtap, A. D., & Kulkarni, V. M. (2022). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. MDPI.
  • Bronowska, A. K. (2011).
  • do Amaral, A. T., & da Silva, C. H. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Bentham Science.
  • Mares-Guia, M., & Figueiredo, A. F. (2001). Thermodynamic analysis of binding of p‐substituted benzamidines to trypsin. Request PDF.
  • Huang, R., & Du, X. (2018). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
  • do Amaral, A. T., & da Silva, C. H. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein- Drug Interactions. Bentham Science.
  • Kuhn, B., & Tichý, M. (2017). Improving binding entropy by higher ligand symmetry?
  • Roux, B., & Gumbart, J. (2010). Change in binding free energy versus charge at C4 for Benzamidine bound...
  • Stürzebecher, J., & Markwardt, F. (1980).
  • Barillari, C., & Chaires, J. B. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
  • Katz, B. A., & Finer-Moore, J. (2017). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models.
  • Katz, B. A., & Finer-Moore, J. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. PubMed.
  • Wikipedia. (n.d.).
  • Cioc, R. C., & Power, T. D. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.

Sources

Protocols & Analytical Methods

Method

Quantifying Active Enzyme: A Detailed Protocol for Active Site Titration Using 4-Amidinophenyl Benzoate

Abstract Determining the precise concentration of active enzyme is a critical parameter in enzyme kinetics, inhibitor screening, and quality control of enzyme preparations. This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Determining the precise concentration of active enzyme is a critical parameter in enzyme kinetics, inhibitor screening, and quality control of enzyme preparations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of active site titration for serine proteases using 4-amidinophenyl benzoate (APB) or its more common chromogenic analogue, 4-nitrophenyl-4'-guanidinobenzoate (NPGB). This protocol details the underlying chemical mechanism, provides a step-by-step experimental procedure, outlines data analysis, and offers troubleshooting insights to ensure accurate and reproducible quantification of active enzyme concentration.

Introduction: The Imperative of Measuring Active Enzyme Concentration

The total protein concentration of an enzyme solution, often determined by methods like A280 absorbance or Bradford assay, does not necessarily reflect the concentration of catalytically competent enzyme. Enzymes can be partially or fully inactive due to misfolding, denaturation, oxidation, or the presence of tightly bound inhibitors. Active site titration is the "gold standard" method to quantify the molar concentration of functional enzyme molecules in a sample.[1] This technique relies on a titrant that reacts stoichiometrically with the active site, leading to a measurable signal.

For serine proteases, a major class of enzymes involved in numerous physiological and pathological processes, active site titration is crucial for accurate kinetic analysis.[2][3][4] These enzymes utilize a characteristic catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds.[2][3][4][5] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate.[2][3][5][6] This fundamental mechanism is exploited by active site titrants like 4-amidinophenyl benzoate.

The Titrant: 4-Amidinophenyl Benzoate and its Analogs

While the user requested a protocol for 4-amidinophenyl benzoate, it is important to note that the more widely used and commercially available titrant for serine proteases is the closely related compound, p-nitrophenyl-p'-guanidinobenzoate (NPGB).[7][8][9] Both compounds share a similar mechanism of action. The amidino or guanidino group provides specificity for the S1 pocket of trypsin-like serine proteases, which typically bind to basic residues like arginine and lysine. The benzoate ester is the reactive moiety, and the leaving group (p-aminophenol from APB or p-nitrophenol from NPGB) provides a spectrophotometrically detectable signal. For the remainder of this protocol, we will focus on the use of NPGB due to its widespread use and the readily detectable chromogenic p-nitrophenolate leaving group.

Mechanism of Action:

The titration reaction with NPGB proceeds in two distinct phases:

  • "Burst" Phase (Acylation): The active site serine nucleophilically attacks the carbonyl carbon of the NPGB ester. This is facilitated by the other members of the catalytic triad.[5][6] This rapid acylation step forms a stable acyl-enzyme intermediate and releases one equivalent of p-nitrophenol. The released p-nitrophenol, in its phenolate form at neutral or alkaline pH, has a strong absorbance at 410 nm. This initial rapid release of p-nitrophenol is the "burst" that is stoichiometrically equivalent to the number of active enzyme molecules.

  • "Steady-State" Phase (Deacylation): The acyl-enzyme intermediate is relatively stable and hydrolyzes very slowly to regenerate the free enzyme. This slow deacylation results in a much slower, steady-state release of p-nitrophenol.

By measuring the magnitude of the initial burst, one can accurately determine the concentration of active enzyme.

Visualizing the Workflow and Mechanism

Experimental Workflow

G prep Prepare Reagents (Buffer, Enzyme, NPGB) setup Set up Spectrophotometer (410 nm, Kinetic Mode) prep->setup mix Mix Enzyme and Buffer in Cuvette setup->mix initiate Initiate Reaction (Add NPGB) mix->initiate measure Measure Absorbance Change (Initial Burst) initiate->measure analyze Analyze Data (Calculate Active Enzyme Conc.) measure->analyze G cluster_0 Acylation (Fast Burst) cluster_1 Deacylation (Slow Steady-State) E_NPGB Enzyme-NPGB Complex Ser-OH attacks NPGB Tetrahedral1 Tetrahedral Intermediate Unstable E_NPGB->Tetrahedral1 Nucleophilic Attack Acyl_E Acyl-Enzyme Intermediate Stable Tetrahedral1->Acyl_E Collapse pNP_out p-Nitrophenol (Released) Tetrahedral1->pNP_out Acyl_E2 Acyl-Enzyme Intermediate Stable Tetrahedral2 Tetrahedral Intermediate Unstable Acyl_E2->Tetrahedral2 Hydrolysis Water H2O Water->Tetrahedral2 E_free {Free Enzyme | Regenerated} Tetrahedral2->E_free

Caption: Reaction mechanism of NPGB with a serine protease active site.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialSpecifications
Serine Proteasee.g., Trypsin, Chymotrypsin, Thrombin
NPGB≥95.0% purity, stored at -20°C
Assay Buffere.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
NPGB SolventAcetonitrile or Dimethylformamide (DMF)
SpectrophotometerCapable of measuring absorbance at 410 nm
CuvettesQuartz or disposable plastic, 1 cm path length
Preparation of Solutions
  • Assay Buffer: Prepare the desired assay buffer and adjust the pH accurately. For trypsin, the inclusion of CaCl2 is recommended to enhance stability. Filter the buffer through a 0.22 µm filter.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The exact concentration should be determined by a total protein assay (e.g., A280). Keep the enzyme on ice.

  • NPGB Stock Solution: Prepare a 10 mM stock solution of NPGB in acetonitrile or DMF. NPGB is not highly soluble in aqueous solutions. This stock solution should be prepared fresh.

Experimental Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 410 nm. Use a kinetic or time-course mode to record the absorbance change over time. The temperature should be controlled, typically at 25°C.

  • Blank Measurement: Add the assay buffer to a cuvette and zero the spectrophotometer.

  • Enzyme Addition: To a clean cuvette, add the appropriate volume of assay buffer and enzyme stock solution to achieve a final enzyme concentration in the low micromolar range (e.g., 1-10 µM). The final volume is typically 1 mL. Mix gently by inverting the cuvette.

  • Reaction Initiation: Start the spectrophotometer recording. Add a small volume (e.g., 5-10 µL) of the NPGB stock solution to the cuvette to achieve a final concentration that is in excess of the estimated enzyme concentration (e.g., 50-100 µM). Mix rapidly but gently.

  • Data Acquisition: Record the absorbance at 410 nm for 2-5 minutes. You should observe an initial rapid increase in absorbance (the "burst") followed by a slower, linear increase (the "steady-state").

Data Analysis and Calculations

  • Identify the Burst and Steady-State Phases: Plot the absorbance at 410 nm versus time. The initial, rapid curvilinear portion of the graph represents the burst phase. The subsequent linear portion is the steady-state phase.

  • Extrapolate the Steady-State Line: Perform a linear regression on the steady-state portion of the curve. Extrapolate this line back to time zero (the time of NPGB addition).

  • Determine the Burst Magnitude (ΔA): The y-intercept of the extrapolated steady-state line represents the absorbance change due to the burst (ΔA).

  • Calculate the Concentration of Active Enzyme: Use the Beer-Lambert law to calculate the concentration of p-nitrophenol released during the burst, which is equal to the active enzyme concentration.

    [Active Enzyme] (M) = ΔA / (ε * l)

    • ΔA: The absorbance change corresponding to the burst.

    • ε: The molar extinction coefficient of p-nitrophenol at 410 nm and the specific pH of the assay. At pH 8.0, ε is approximately 18,400 M⁻¹cm⁻¹. It is crucial to use the correct extinction coefficient for your specific buffer conditions.

    • l: The path length of the cuvette (typically 1 cm).

Troubleshooting and Key Considerations

IssuePossible CauseSolution
No observable burst Inactive enzyme, incorrect wavelength, wrong buffer pH (too low), insufficient NPGB.Verify enzyme activity with a standard substrate. Check spectrophotometer settings. Ensure buffer pH is appropriate for phenolate formation (>7). Increase NPGB concentration.
Burst is too fast to measure Enzyme concentration is too high.Decrease the enzyme concentration in the assay.
High background absorbance Autohydrolysis of NPGB.Prepare NPGB stock solution fresh. Subtract the rate of a blank (no enzyme) reaction from the sample reaction.
Precipitation in the cuvette NPGB insolubility.Ensure the final concentration of the organic solvent (from the NPGB stock) is low (typically <5% v/v).

Conclusion

Active site titration with NPGB is a robust and precise method for determining the concentration of catalytically active serine proteases. By understanding the underlying mechanism and carefully executing the protocol, researchers can obtain high-quality, reproducible data that is essential for accurate enzyme characterization, inhibitor studies, and ensuring the quality of enzyme preparations. This protocol provides a solid foundation for the successful implementation of this fundamental enzymological technique.

References

  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]

  • Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428-1433. [Link]

  • Walsh, K. A., & Wilcox, P. E. (1970). Serine proteases. Methods in Enzymology, 19, 31-41.
  • Keil, B. (1992). Nomenclature of enzymes and cofactors.
  • Vocadlo, D. J., & Davies, G. J. (2008). Mechanistic insights into glycosidase chemistry. Current Opinion in Chemical Biology, 12(5), 539-555. [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Kézdy, F. J. (1966). The determination of the concentration of hydrolytic enzyme solutions: α-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

Sources

Application

Optimal solvent systems for dissolving 4-Amidinophenylbenzoate

Optimal Solvent Systems and Assay Protocols for 4-Amidinophenylbenzoate Executive Summary & Mechanistic Context 4-Amidinophenylbenzoate (commonly utilized as its hydrochloride hydrate salt, e.g.,1)[1] is a highly effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Optimal Solvent Systems and Assay Protocols for 4-Amidinophenylbenzoate

Executive Summary & Mechanistic Context

4-Amidinophenylbenzoate (commonly utilized as its hydrochloride hydrate salt, e.g.,1)[1] is a highly effective, temporary inhibitor of trypsin-like serine proteases. As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent inhibition profiles when working with synthetic protease inhibitors. In many cases, this variability is an artifact of improper solvent selection rather than the compound's intrinsic efficacy.

The inhibitor functions by rapidly acylating the Ser-195 residue at the protease's active site, forming a benzoyl-enzyme complex[1]. Because the rate of deacylation is significantly slower than acylation, the enzyme is temporarily trapped in an inactive state[1]. However, the electrophilic ester bond that makes 4-Amidinophenylbenzoate an effective acylating agent also makes it inherently susceptible to spontaneous hydrolysis in aqueous solutions. Understanding this chemical causality is critical for designing a robust, artifact-free solvent system.

Mechanism E Serine Protease (Active Ser-195) EI Benzoyl-Enzyme Complex (Acylated Ser-195) E->EI Fast Acylation (Inhibition) I 4-Amidinophenylbenzoate (Ester) I->EI E2 Regenerated Enzyme + Benzoic Acid EI->E2 Slow Deacylation (Recovery)

Fig 1. Temporary inhibition mechanism of serine proteases via active-site acylation.

Solvent Systems: Solubility & Stability Profiles

To ensure self-validating and reproducible assays, the chosen solvent system must balance three competing factors: maximizing solubility (to allow high-fold dilutions), maintaining chemical stability (preventing ester hydrolysis), and ensuring assay compatibility (avoiding protease denaturation).

Table 1: Solubility Profile of 4-Amidinophenylbenzoate Hydrochloride Hydrate [1]

Solvent SystemMax Solubility (mg/mL)Max Molarity (approx.)Application Suitability & Causality
Ethanol (Absolute) > 50.0 mg/mL> 170 mMOptimal. Best for long-term, high-concentration master stocks. Prevents spontaneous aqueous hydrolysis.
ddH₂O 12.5 mg/mL~ 42 mMGood. Suitable for immediate, working-concentration use. Prone to long-term ester hydrolysis.
DMSO > 10.0 mg/mL> 34 mMAcceptable. Good anhydrous alternative, but offers lower maximum solubility compared to ethanol.
Dimethylformamide > 10.0 mg/mL> 34 mMAcceptable. Use only if downstream analytical applications (e.g., specific MS workflows) require it.

Expert Insight: I strongly recommend anhydrous Ethanol for master stocks. Achieving >170 mM solubility allows you to dilute the stock 1:1000 or more into your final aqueous assay buffer[1]. This massive dilution keeps the final ethanol concentration below 0.1% (v/v)—a level well below the threshold that would induce conformational changes or denaturation in most mammalian serine proteases[2].

Experimental Workflow and Protocols

The following protocols establish a self-validating system. By incorporating rigorous vehicle controls, you ensure that any observed enzymatic inhibition is strictly due to the 4-Amidinophenylbenzoate molecule and not solvent-induced toxicity.

Workflow S1 Weigh 4-Amidinophenylbenzoate (Bulk Powder) S2A Aqueous Route Dissolve in ddH2O (12.5 mg/mL) S1->S2A S2B Organic Route Dissolve in Anhydrous EtOH (>50 mg/mL) S1->S2B S3A Immediate Assay Use (Prone to Hydrolysis) S2A->S3A S3B Store at -20°C Dilute in Buffer (<1% EtOH) S2B->S3B S4 Incubate with Trypsin (10 min, RT) S3A->S4 S3B->S4 S5 Add Chromogenic Substrate (e.g., Pefachrome tPA) S4->S5 S6 Stop with Acetic Acid & Measure OD at 405 nm S5->S6

Fig 2. Workflow for solvent selection, stock preparation, and trypsin inhibition assay.

Protocol A: Preparation of 100 mM Master Stock (Ethanol Route)

Objective: Create a highly stable, concentrated stock that minimizes aqueous hydrolysis prior to assay execution.

  • Weighing: Accurately weigh 29.47 mg of 4-Amidinophenylbenzoate hydrochloride hydrate (MW = 294.7 g/mol )[1].

  • Dissolution: Add 1.0 mL of anhydrous, molecular-biology grade absolute Ethanol.

  • Agitation: Vortex gently for 30-60 seconds until the powder is fully dissolved. The solution must be completely clear.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes (to protect from light degradation) and store at -20°C.

    • Causality Note: Storing the inhibitor in an anhydrous environment at sub-zero temperatures arrests the nucleophilic attack of water on the benzoate ester. This ensures the inhibitor remains 100% active for months.

Protocol B: Trypsin Inhibition Assay (Self-Validating)

Objective: Quantify the inhibitory efficacy using a chromogenic substrate[1][2]. Materials: Trypsin from bovine pancreas (1 µg/mL in 0.9% NaCl), Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), Chromogenic Substrate (e.g., Pefachrome® tPA, 2 mM in ddH₂O).

  • Inhibitor Dilution: Dilute the 100 mM Ethanol master stock into the Assay Buffer to create working concentrations ranging from 1.0 to 100 nM[1].

    • Critical Step: Ensure the final ethanol concentration in all tubes is normalized to match the highest concentration used (e.g., exactly 0.1% v/v).

  • Setup Self-Validating Controls:

    • Positive Control: Trypsin + Assay Buffer (Establishes maximum uninhibited baseline activity).

    • Vehicle Control: Trypsin + Assay Buffer + 0.1% Ethanol (Validates that the solvent itself is non-toxic to the enzyme).

    • Blank: Assay Buffer + Substrate (Accounts for spontaneous auto-hydrolysis of the substrate).

  • Primary Incubation (Acylation Phase): Combine 50 µL of the Trypsin solution with 200 µL of the diluted inhibitor (or controls). Incubate at room temperature (20-25°C) for exactly 10 minutes[1].

    • Causality Note: This 10-minute window is non-negotiable. It provides the necessary kinetic time for the inhibitor to covalently acylate Ser-195. Adding the substrate too early creates competitive inhibition dynamics rather than allowing the temporary covalent block to fully form.

  • Substrate Addition: Add 25 µL of the 2 mM chromogenic substrate to all tubes[1].

  • Secondary Incubation: Incubate at room temperature for exactly 5 minutes[1].

  • Reaction Termination: Stop the reaction by adding 25 µL of glacial acetic acid[1].

    • Causality Note: Serine proteases rely on a catalytic triad where His-57 acts as a general base. Dropping the pH instantly protonates His-57, halting all enzymatic activity and chemically stabilizing the released p-nitroaniline chromophore for accurate reading.

  • Measurement: Determine the optical density (OD) at 405 nm using a microplate reader[1].

References

  • Interchim. "Pefabloc Try - Product Information." Interchim.fr.
  • ResearchGate. "Application of LC and GC hyphenated with mass spectrometry as tool for characterization of unknown derivatives of isoflavonoids." ResearchGate.net.

Sources

Method

Application Notes and Protocols for the Calculation of Burst Kinetics Using 4-Amidinophenyl Benzoate Analogs

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of burst kinetics for the active site titration of serine prote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of burst kinetics for the active site titration of serine proteases. We focus on the use of chromogenic substrates, specifically p-nitrophenyl-p'-guanidinobenzoate (NPGB), a close analog of the requested 4-amidinophenyl benzoate, to accurately determine the concentration of active enzyme in a sample. This technique is crucial for standardizing enzyme preparations, understanding enzyme mechanisms, and screening for inhibitors. We will delve into the underlying theory, provide step-by-step experimental protocols, detail data analysis, and offer insights into potential challenges.

Introduction: The Significance of Active Enzyme Concentration

In enzymology, the total protein concentration of an enzyme solution often does not equate to its catalytic potential. Enzymes can be partially inactive due to misfolding, degradation, or the presence of tightly bound inhibitors. Therefore, knowing the concentration of catalytically active enzyme is paramount for accurate kinetic characterization (e.g., determining k_cat and K_m), comparing different enzyme preparations, and for structure-activity relationship (SAR) studies in drug discovery.[1]

Active site titration is a powerful technique that allows for the precise quantification of functional enzyme active sites. The method relies on a substrate that reacts with the enzyme in a two-step process, leading to a characteristic "burst" of product formation. This initial burst is stoichiometric with the number of active enzyme molecules, providing a direct measure of their concentration.[2]

Serine proteases, a major class of enzymes involved in processes ranging from digestion (trypsin) to blood clotting (thrombin), are ideally suited for this analysis.[3][4] They utilize a conserved catalytic triad (Serine, Histidine, Aspartate) to hydrolyze peptide bonds through a mechanism involving a covalent acyl-enzyme intermediate.[5][6] By using a specific chromogenic substrate, we can monitor the formation of this intermediate and thereby titrate the active sites.

Principle of the Assay: The Two-Step Reaction

The cornerstone of this method is the use of an active-site titrant like p-nitrophenyl-p'-guanidinobenzoate (NPGB).[7][8] NPGB is an excellent substrate for trypsin-like serine proteases because its guanidino group mimics the side chain of arginine, a natural substrate residue.[2] The reaction proceeds via a "ping-pong" mechanism characterized by two distinct phases:

  • Acylation (The "Burst" Phase): The enzyme (E) rapidly reacts with the substrate (S, NPGB) in a bimolecular encounter. The active site serine performs a nucleophilic attack on the substrate's carbonyl group, forming a transient tetrahedral intermediate. This complex quickly collapses, releasing the first product (P1), p-nitrophenol, and forming a stable covalent acyl-enzyme intermediate (E-A). This first step is very fast.[2][3]

  • Deacylation (The Steady-State Phase): The acyl-enzyme intermediate is then slowly hydrolyzed by a water molecule, releasing the second product (P2, p-guanidinobenzoate) and regenerating the free, active enzyme (E). This second step is the rate-limiting step of the overall reaction.[2]

The rapid release of one equivalent of p-nitrophenol for each active enzyme molecule results in an initial, rapid increase in absorbance—the burst . Following this burst, the reaction settles into a slower, linear rate (steady-state) that is dictated by the slow deacylation step.[2] By extrapolating this steady-state line back to time zero, the y-intercept gives the magnitude of the burst, which is a direct measure of the active enzyme concentration.

Burst_Kinetics_Mechanism cluster_legend Legend E_S E + S ES E•S (Michaelis Complex) E_S->ES k1 ES->E_S k-1 EA_P1 E-A + P1 (Acyl-Enzyme + p-Nitrophenol) ES->EA_P1 k2 (fast) 'Burst' E_P2 E + P2 (Regenerated Enzyme) EA_P1:e->E_P2:w dummy EA_P1->dummy k3 (slow) 'Steady-State' E E: Enzyme S S: NPGB Substrate EA E-A: Acyl-Enzyme Intermediate P1 P1: p-Nitrophenol (Yellow Product)

Caption: The two-step reaction mechanism underlying burst kinetics.

Materials and Reagents

  • Enzyme: Purified serine protease (e.g., trypsin, thrombin).

  • Substrate: p-Nitrophenyl-p'-guanidinobenzoate hydrochloride (NPGB) (CAS 19135-17-2).[7]

  • Buffer: A suitable buffer for enzyme activity, e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (for trypsin).

  • Solvent for Substrate: Acetonitrile or Dimethylformamide (DMF) for preparing the NPGB stock solution.

  • Instrumentation: A calibrated UV-Vis spectrophotometer capable of kinetic measurements (time-course scans).

  • Cuvettes: 1 cm pathlength quartz or disposable cuvettes.

  • Pipettes: Calibrated micropipettes.

Experimental Protocol

This protocol provides a framework for performing an active site titration experiment. Optimization may be required depending on the specific enzyme.

Reagent Preparation
  • Assay Buffer: Prepare 500 mL of 50 mM Tris-HCl, pH 8.0 with 20 mM CaCl₂. Filter and degas if necessary. The pH is critical as the extinction coefficient of p-nitrophenol is pH-dependent.[9][10]

  • Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in the assay buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-10 µM). Keep the enzyme on ice.

  • NPGB Stock Solution: Accurately weigh NPGB and dissolve it in a minimal amount of organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 10 mM). NPGB is unstable in aqueous solutions and should be prepared fresh.[11] Store protected from light.

Instrumentation Setup
  • Set the spectrophotometer to measure absorbance at 405-410 nm .[12][13]

  • Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25 °C).

  • Configure the software for a kinetic (time-course) measurement, recording data every 0.5-1 second for a total of 60-120 seconds.

Step-by-Step Assay Procedure

The workflow involves preparing the reaction mixture, initiating with the enzyme, and recording the absorbance change over time.

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, NPGB) setup 2. Set Spectrophotometer (410 nm, 25°C, Kinetics Mode) prep->setup mix 3. Mix in Cuvette (Buffer + NPGB) setup->mix blank 4. Blank Instrument mix->blank initiate 5. Initiate Reaction (Add Enzyme, Mix Rapidly) blank->initiate record 6. Record Absorbance vs. Time (60-120 seconds) initiate->record analyze 7. Analyze Data (Calculate Burst & [E]₀) record->analyze

Caption: A typical experimental workflow for active site titration.

  • Reaction Mixture: In a 1 mL cuvette, add the assay buffer and the NPGB stock solution. A typical final NPGB concentration is 50-100 µM. Ensure the substrate concentration is well above the expected enzyme concentration. The total volume should be slightly less than the final volume to accommodate the enzyme addition (e.g., 990 µL).

  • Equilibration & Blanking: Mix the contents of the cuvette by gentle inversion and allow it to equilibrate to the assay temperature for 5 minutes. Place the cuvette in the spectrophotometer and zero the absorbance (autozero/blank).

  • Initiation: To start the reaction, add a small volume of the enzyme stock solution (e.g., 10 µL) to the cuvette. Mix rapidly but carefully (e.g., by pipetting up and down 2-3 times or using a cuvette stirrer) and immediately start the data acquisition. This step is critical; any delay will result in the loss of the initial burst data.

  • Control: Run a parallel experiment without the enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis of NPGB. This background rate should be subtracted from the enzyme-catalyzed reaction rate.

Data Analysis and Interpretation

The raw data will be a plot of absorbance at 410 nm versus time. The curve should exhibit an initial rapid phase (burst) followed by a slower linear phase (steady-state).

Calculating Active Enzyme Concentration
  • Identify the Steady-State Region: Visually inspect the kinetic trace and select the linear portion of the curve that occurs after the initial burst.

  • Linear Regression: Perform a linear regression on the steady-state data points (Absorbance vs. Time). The equation will be in the form y = mx + c, where m is the slope (steady-state rate) and c is the y-intercept.

  • Determine the Burst Amplitude (π): Extrapolate the linear fit back to time zero (t=0). The y-intercept (c) represents the absorbance change due to the burst. This value is the burst amplitude, π .

  • Calculate Active Enzyme Concentration [E]₀: Use the Beer-Lambert law (A = εcl) to convert the burst amplitude (an absorbance value) into a molar concentration.

    [E]₀ = π / (ε × l)

    Where:

    • [E]₀ = Concentration of active enzyme (M)

    • π = Burst amplitude (absorbance units)

    • ε = Molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)

    • l = Pathlength of the cuvette (typically 1 cm)

The molar extinction coefficient (ε) for p-nitrophenol is highly pH-dependent. At pH ≥ 8, a value of 18,300 - 18,800 M⁻¹cm⁻¹ at 405-410 nm is commonly used.[14][15] It is crucial to use the correct value for your specific buffer conditions.

Data_Analysis_Flow rawData Raw Data (Absorbance vs. Time) plot Plot Data & Identify Linear Steady-State Region rawData->plot regression Perform Linear Regression on Steady-State Data (y = mx + c) plot->regression intercept Burst Amplitude (π) = c (Y-intercept at t=0) regression->intercept slope Steady-State Rate (v_ss) = m (Slope) regression->slope beerLambert Apply Beer-Lambert Law: [E]₀ = π / (ε × l) intercept->beerLambert result Result: Active Enzyme Concentration [E]₀ beerLambert->result

Caption: Logical flow of data analysis for burst kinetics.

Example Data and Calculation

Below is a table summarizing hypothetical data from an active site titration experiment.

ParameterValueUnitNotes
EnzymeTrypsin-
Pathlength (l)1cmStandard cuvette
Extinction Coefficient (ε)18,500M⁻¹cm⁻¹For p-nitrophenol at pH 8.0
Linear Regression Fity = 0.0015x + 0.0925-From steady-state data
Burst Amplitude (π) 0.0925 Abs UnitsY-intercept of the fit
Steady-State Rate (v_ss)0.0015Abs/secSlope of the fit

Calculation: [E]₀ = 0.0925 / (18,500 M⁻¹cm⁻¹ × 1 cm) [E]₀ = 5.0 x 10⁻⁶ M or 5.0 µM

This result indicates that the concentration of catalytically active trypsin in the cuvette is 5.0 µM.

Troubleshooting and Key Considerations

  • No Burst Observed:

    • Inactive Enzyme: The enzyme preparation may be completely inactive.

    • Reaction Too Fast/Slow: The mixing and measurement start time may be too slow, causing the burst to be missed. Conversely, if deacylation is unusually fast, the burst may not be distinct from the steady-state.

    • Incorrect Substrate: Ensure the substrate is appropriate for the enzyme's specificity.[16]

  • High Background Rate:

    • Substrate Instability: NPGB can hydrolyze spontaneously, especially at high pH.[11] Always run a no-enzyme control and subtract its rate. Prepare the NPGB stock solution fresh.

    • Contaminated Reagents: Ensure buffers and water are free of contaminating proteases or esterases.

  • Non-Linear Steady-State:

    • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the rate to decrease over time.

    • Enzyme Instability: The enzyme may be losing activity during the course of the assay.

  • Active Site Concentration vs. Total Protein: It is not uncommon for the active enzyme concentration to be significantly lower than the total protein concentration determined by methods like A₂₈₀ or Bradford assay.[17] This highlights the importance of active site titration.

Conclusion

The use of chromogenic substrates like NPGB in a burst kinetics assay is a robust and direct method for determining the concentration of active serine proteases. By understanding the two-step reaction mechanism and carefully performing the experiment and data analysis, researchers can obtain highly accurate and reproducible values for active enzyme concentration. This information is fundamental for ensuring the quality and consistency of enzyme-related research, from basic mechanistic studies to high-throughput drug screening campaigns.

References

  • Barman, T. E. (1969). The extinction coefficient of p-nitrophenol. International Scholars Journals.
  • Syed, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. UNICIENCIA. [Link]

  • Goldenberg, D. P. (2023).
  • Chase, T., Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin. Biochemical Journal, 56(2), 288-297.
  • MP Biomedicals. (n.d.). Alkaline Phosphatase, Technical Information. Product Information Sheet. [Link]

  • Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates. Biochimica et Biophysica Acta, 915(3), 421-425. [Link]

  • Pei, D., & Blay, V. (2019). Serine proteases: how did chemists tease out their catalytic mechanism? ResearchGate. [Link]

  • LibreTexts, Chemistry. (2016). The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • LibreTexts, Biology. (2026). Enzyme Reaction Mechanisms - Quantitative Analyses of Serine Protease Catalysis. Biology LibreTexts. [Link]

  • Wang, L., & Dordick, J. S. (1994). Active-site titration of serine proteases in organic solvents. PubMed. [Link]

  • Berg, J. M., et al. (2002). Biochemistry. 5th edition. W H Freeman. (General reference for enzyme mechanisms).
  • TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology.com. [Link]

  • Loffler, B., et al. (2018). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. PMC. [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual Review of Biochemistry, 83, 249-273.
  • MDPI. (2022). Activity-Based Probes for Proteases Pave the Way to Theranostic Applications. MDPI.com. [Link]

  • Frontiers. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry. [Link]

  • Brandt, M. (n.d.). Introduction to Enzyme kinetics. Rose-Hulman Institute of Technology. [Link]

  • ResearchGate. (2020). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). ResearchGate. [Link]

  • Jack Westin. (n.d.). Control Of Enzyme Activity. MCAT Content. [Link]

  • Interchim. (n.d.). pNPP Tablets & Powder. Product Information. [Link]

  • Schilling, O., & Overall, C. M. (2008). Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites.
  • University of Karachi. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1).
  • Center for Dead Plant Studies. (1994).
  • Voet, D., & Voet, J. G. (2011). Biochemistry. 4th edition. John Wiley & Sons. (General reference for enzyme kinetics).

Sources

Application

Topic: In Vitro Inhibition Assay Design with 4-Amidinophenylbenzoate

An Application Note and Comprehensive Protocol Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro inhibition assays for serine proteases using 4-Amidinophenylbenzoate. As a potent inhibitor, understanding its interaction with target enzymes is critical for drug discovery and biochemical research. This guide moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental design choices, and the methodologies for accurate data analysis. We will cover assay optimization, determination of key kinetic parameters (Kₘ, Vₘₐₓ), calculation of inhibitor potency (IC₅₀), and elucidation of the inhibition constant (Kᵢ) and mechanism of action (MoA).

Scientific Foundation: Understanding the Interaction

The Target: Serine Proteases

Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins. Their catalytic activity is mediated by a characteristic catalytic triad in the active site, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the substrate's scissile bond to initiate catalysis[1]. The precise control of these proteases is vital for numerous physiological processes, including blood coagulation, digestion, and immunity[2][3]. Uncontrolled serine protease activity is implicated in a host of pathologies, making them prime targets for therapeutic intervention[4].

The Inhibitor: 4-Amidinophenylbenzoate

4-Amidinophenylbenzoate belongs to a class of small molecule inhibitors designed to mimic the natural substrates of certain serine proteases, particularly those that recognize and cleave after basic amino acid residues like arginine or lysine. The positively charged amidino group on the inhibitor is key to its specificity, as it forms a strong electrostatic interaction with the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the enzyme's S1 specificity pocket[5]. This binding event physically occludes the active site, preventing the natural substrate from binding and being processed. While many such inhibitors are reversible and competitive, it is crucial to experimentally determine the precise mechanism.

Diagram 1: General Mechanism of Competitive Inhibition

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E + P P Products (P) E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I S2 Substrate (S) (Blocked) I Inhibitor (I) (e.g., 4-Amidinophenylbenzoate) EI->S2 blocks binding

Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.

Assay Design and Strategic Planning

A successful inhibition assay is a self-validating system built on careful planning and optimization. Do not proceed directly to inhibition experiments without first characterizing the enzyme-substrate kinetics under your specific assay conditions.

Essential Materials and Reagents
Component Example Purpose & Key Considerations
Target Enzyme Bovine Pancreatic TrypsinSource, purity, and activity should be well-documented. Store aliquots at -80°C to avoid freeze-thaw cycles.
Inhibitor 4-Amidinophenylbenzoate HClVerify purity (e.g., >98% by HPLC). Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent like DMSO or water.
Substrate Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA)Chromogenic substrate that releases p-nitroaniline (yellow) upon cleavage, detectable at 405-410 nm.[6]
Assay Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0Buffer choice is critical for optimal enzyme activity and stability.[6] Calcium ions are often required for trypsin stability.
Reaction Vessel 96-well, clear, flat-bottom microplateEnables high-throughput screening and spectrophotometric readings.
Instrumentation Microplate SpectrophotometerCapable of kinetic or endpoint readings at the appropriate wavelength (e.g., 405 nm).
Control Solvent Dimethyl Sulfoxide (DMSO)The vehicle for dissolving the inhibitor. Must be tested for effects on enzyme activity.
The Three Pillars of Assay Development

The entire experimental process can be visualized as a logical progression from system characterization to inhibitor profiling.

Diagram 2: Experimental Workflow

G cluster_0 Phase 1: System Characterization cluster_1 Phase 2: Inhibitor Profiling Start Start: Define Assay Components (Enzyme, Substrate, Buffer) Opt Step 1: Assay Optimization (Enzyme/Substrate Titration) Start->Opt Km_Vmax Step 2: Determine Kinetic Parameters (Kₘ and Vₘₐₓ) Opt->Km_Vmax IC50 Step 3: Determine IC₅₀ (Dose-Response Curve) Km_Vmax->IC50 Informs [S] for IC₅₀ assay Ki_MoA Step 4: Determine Kᵢ and MoA (Vary [S] and [I]) IC50->Ki_MoA End End: Complete Inhibitor Profile Ki_MoA->End

Caption: A logical workflow from assay optimization to complete inhibitor characterization.

Detailed Experimental Protocols

These protocols assume the use of Trypsin as the model enzyme and BApNA as the substrate. Adjust concentrations as needed for your specific system.

Protocol 1: Determination of Enzyme Kinetics (Kₘ and Vₘₐₓ)

Rationale: Before you can study an inhibitor, you must understand the baseline kinetics of your enzyme with its substrate. The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. Knowing Kₘ is essential for setting the substrate concentration in subsequent inhibition assays.[7]

Step-by-Step Methodology:

  • Prepare Substrate Dilutions: Prepare a 2x serial dilution of BApNA in assay buffer, ranging from ~10x the expected Kₘ to 0.1x the expected Kₘ. (A literature search can provide an estimated Kₘ for Trypsin and BApNA).

  • Plate Layout: In a 96-well plate, add 50 µL of each 2x substrate dilution in triplicate. Add 50 µL of assay buffer to three wells to serve as a blank.

  • Initiate Reaction: Prepare a 2x working solution of Trypsin in assay buffer. To start the reaction, add 50 µL of the 2x enzyme solution to all wells (except the blank). The final volume will be 100 µL.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 410 nm every 30-60 seconds for 10-15 minutes.

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes). Convert this rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl) and the known extinction coefficient for p-nitroaniline.

  • Determine Kₘ and Vₘₐₓ: Plot V₀ versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain the Kₘ and Vₘₐₓ values.

Protocol 2: IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8] It provides a measure of the inhibitor's potency under specific experimental conditions. For competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration used.[9] It is standard practice to run this assay with the substrate concentration equal to the Kₘ value determined in Protocol 1.

Step-by-Step Methodology:

  • Set Substrate Concentration: Prepare a 2x solution of BApNA in assay buffer at a concentration equal to your experimentally determined Kₘ.

  • Prepare Inhibitor Dilutions: Prepare a 4x serial dilution of 4-Amidinophenylbenzoate in assay buffer containing a fixed percentage of DMSO. A typical range might be from 100 µM down to low nM concentrations.

  • Plate Layout & Controls:

    • Test Wells: 25 µL of 4x inhibitor dilution + 50 µL of 2x substrate.

    • 100% Activity Control (Negative Control): 25 µL of assay buffer with DMSO + 50 µL of 2x substrate.

    • 0% Activity Control (Blank): 25 µL of assay buffer with DMSO + 50 µL of assay buffer (no substrate).

  • Pre-incubation (Optional but Recommended): Add the inhibitor dilutions (or vehicle) to the plate. Add 25 µL of a 4x enzyme solution and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the 50 µL of 2x substrate solution to all wells to start the reaction (final volume 100 µL).

  • Measure and Calculate: Measure the kinetic rate as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Negative_Control - Rate_Blank))

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression. The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on this curve.[8]

Protocol 3: Determining Kᵢ and Mechanism of Inhibition (MoA)

Rationale: While IC₅₀ is a useful measure of potency, the inhibition constant (Kᵢ) is a true measure of binding affinity and is independent of substrate concentration.[9] This experiment distinguishes between competitive, non-competitive, and other inhibition models by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Matrix: Design a matrix of experiments. You will vary the substrate concentration (e.g., 0.5x, 1x, 2x, 4x Kₘ) across a fixed set of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀).

  • Execute Assays: For each combination of substrate and inhibitor concentration, run the kinetic assay as described previously to determine the initial velocity (V₀).

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.

  • Calculating Kᵢ:

    • For Competitive Inhibition: The Kᵢ can be determined from the change in the apparent Kₘ (Kₘ,ₐₚₚ) at each inhibitor concentration using the equation: Kₘ,ₐₚₚ = Kₘ * (1 + [I]/Kᵢ).

    • Cheng-Prusoff Equation: Alternatively, if the inhibition is confirmed to be competitive, the Kᵢ can be calculated directly from the IC₅₀ value obtained in Protocol 2 using the widely accepted Cheng-Prusoff equation[10]: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] and Kₘ are the substrate concentration and Michaelis constant from the IC₅₀ experiment. Online calculators are available for this conversion.[11]

Diagram 3: Relationship between Kinetic Parameters

G V0_Data Initial Velocity Data (V₀ vs. [S]) MM_Plot Michaelis-Menten Plot (Non-linear Regression) V0_Data->MM_Plot Km Kₘ Value MM_Plot->Km Cheng_Prusoff Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Km->Cheng_Prusoff Inhibition_Data % Inhibition Data (vs. log[I]) Dose_Response Dose-Response Curve (Sigmoidal Fit) Inhibition_Data->Dose_Response IC50 IC₅₀ Value Dose_Response->IC50 IC50->Cheng_Prusoff Ki Kᵢ Value (Binding Affinity) Cheng_Prusoff->Ki

Caption: Flowchart showing how raw data is processed to yield Kₘ, IC₅₀, and finally Kᵢ.

Troubleshooting and Best Practices

Problem Potential Cause Solution
No Inhibition Observed Inhibitor concentration too low; Inhibitor insoluble; Inhibitor unstable in buffer.Test a wider and higher concentration range.[12] Check solubility of stock solution; sonicate if necessary. Prepare fresh inhibitor dilutions for each experiment.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Temperature fluctuations across the plate.Use calibrated multichannel pipettes. Ensure thorough mixing after adding reagents. Allow the plate to equilibrate to temperature before reading.
Non-linear initial rates Substrate depletion; Enzyme instability.Use a lower enzyme concentration or measure for a shorter duration. Check enzyme stability in the assay buffer over the time course of the experiment.
Solvent (DMSO) Effects High DMSO concentration is inhibiting the enzyme.Run a DMSO titration curve to determine the maximal concentration tolerated by the enzyme (typically ≤1%). Keep the final DMSO concentration constant in all wells.[12]

Conclusion

The design of a successful in vitro inhibition assay using 4-Amidinophenylbenzoate is a systematic process that relies on a thorough characterization of the enzyme's baseline kinetics followed by a detailed investigation of the inhibitor's effects. By following the structured approach outlined in this guide—from Kₘ determination to Kᵢ calculation—researchers can generate reliable, reproducible data that accurately reflects the inhibitor's potency and mechanism of action. This foundational data is indispensable for advancing drug discovery programs and fundamental biochemical research into the roles of serine proteases in health and disease.

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  • Oleksyszyn, J., et al. (1994). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. Journal of Medicinal Chemistry, 37(1), 226-31. [Link]

  • El-Hafny, H. A., et al. (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. PeerJ, 7, e7538. [Link]

  • Rawling, N. D., & Barrett, A. J. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Khan, S. N., & Singh, N. K. (2012). Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization. Journal of Amino Acids, 2012, 516821. [Link]

  • What are Serine protease inhibitors and how do they work? (2024, June 21). News-Medical.Net. [Link]

  • Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry. [Link]

  • Serine Protease Inhibitors. (n.d.). International Physiology Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Spontaneous Hydrolysis of 4-Amidinophenylbenzoate (4-APB)

Welcome to the Technical Support Center for serine protease inhibitors. 4-Amidinophenylbenzoate (4-APB, often known by trade names such as Pefabloc® Try) is a potent, temporary inhibitor of trypsin-like serine proteases[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for serine protease inhibitors. 4-Amidinophenylbenzoate (4-APB, often known by trade names such as Pefabloc® Try) is a potent, temporary inhibitor of trypsin-like serine proteases[1]. It functions by rapidly acylating the Ser-195 residue at the enzyme's active site, forming a benzoyl-enzyme complex[1].

However, as an activated aryl ester, 4-APB is highly susceptible to spontaneous hydrolysis in aqueous solutions, particularly at physiological or alkaline pH. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality needed to preserve 4-APB integrity during complex diagnostic and screening assays.

Section 1: The Chemistry of 4-APB Instability

Q: Why does 4-APB rapidly lose its inhibitory potency in my standard assay buffers? A: The instability of 4-APB is rooted in its chemical structure. It is an ester formed between benzoic acid and 4-amidinophenol. The electron-withdrawing amidino group makes the phenolic oxygen an excellent leaving group, which is essential for its rapid acylation of the protease active site[2]. However, this exact property makes the carbonyl carbon highly electrophilic and vulnerable to nucleophilic attack by water or hydroxide ions (spontaneous hydrolysis). As the pH increases above 6.0, the concentration of hydroxide ions increases, exponentially accelerating the cleavage of the ester bond into inactive benzoic acid and 4-amidinophenol.

Q: Can I use Tris or HEPES buffers to dissolve 4-APB? A: It is highly recommended to avoid dissolving the stock solution in any basic or nucleophilic buffer. Primary amines in Tris can act as nucleophiles, directly attacking the ester bond (aminolysis), while the alkaline pH of these buffers accelerates base-catalyzed hydrolysis. Stock solutions should be prepared in mildly acidic, ultra-pure water (pH 4.0–5.0) or anhydrous DMSO[1], and only diluted into the final assay buffer immediately prior to the experiment.

G APB 4-APB (Active Ester) AcylEnzyme Acyl-Enzyme Complex (Temporary Inhibition) APB->AcylEnzyme + Protease (Rapid Acylation) Hydrolysis Spontaneous Hydrolysis (Alkaline pH / H2O) APB->Hydrolysis Nucleophilic Attack (OH- / H2O) Protease Target Serine Protease (Active) Protease->AcylEnzyme Deacylation Deacylation (Enzyme Reactivation) AcylEnzyme->Deacylation Slow Hydrolysis Inactive Inactive Products (Benzoic Acid + 4-Amidinophenol) Hydrolysis->Inactive Deacylation->Protease Restored Activity Deacylation->Inactive Release of Benzoate

Competing pathways: targeted serine protease acylation versus spontaneous alkaline hydrolysis.

Section 2: Troubleshooting Guide & Quantitative Data

Q: How do temperature and pH quantitatively affect the stability of the inhibitor and the acyl-enzyme complex? A: Temperature and pH dictate both the spontaneous hydrolysis of the free inhibitor and the deacylation rate of the inhibited enzyme. 4-APB is a temporary inhibitor; the benzoyl-enzyme complex slowly hydrolyzes (deacylates) to restore enzyme activity[1]. Because the rate of deacylation is significantly slower than the rate of acylation, it acts as a temporary sink for enzyme activity[1].

Table 1: Deacylation Kinetics of 4-APB Inhibited Proteases This data summarizes the reactivation half-life of the benzoyl-enzyme complex, highlighting the temporary nature of 4-APB inhibition[1].

Target EnzymeBuffer pHTemperature (°C)Deacylation Rate Constant ( k3​ )Half-Life of Reactivation ( t1/2​ )
Tissue Plasminogen Activator (tPA)7.537°C0.29 min⁻¹2.4 min
Trypsin7.225°C0.108 min⁻¹6.4 min

Section 3: Experimental Protocol - Self-Validating Workflow

Objective: To prepare, store, and apply 4-APB while minimizing spontaneous hydrolysis and validating its inhibitory efficacy in real-time.

Expertise & Experience (Causality): By keeping the stock solution acidic and cold, we suppress the nucleophilic attack of water. By adding the inhibitor last, we minimize its exposure to the alkaline assay buffer before it can bind the target protease. The inclusion of a chromogenic substrate serves as a self-validating step to confirm that the inhibitor was active at the exact moment of the assay[1].

Step-by-Step Methodology:

  • Stock Preparation: Reconstitute bulk 4-APB in ultra-pure water adjusted to pH 4.5 using dilute HCl, achieving a concentration of 12.5 mg/mL[1]. Alternatively, use anhydrous DMSO for superior long-term stability[1].

  • Storage: Aliquot the stock into single-use vials and store at -80°C in the dark[1]. Causality: Repeated freeze-thaw cycles introduce condensation (water), which drives localized hydrolysis.

  • Assay Preparation: Prepare the target protease (e.g., Trypsin from bovine pancreas at 1 µg/mL) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 150 mM NaCl)[1]. Keep this solution on ice.

  • Inhibitor Addition (Time-Critical): Thaw a single 4-APB aliquot immediately before use. Add 4-APB (final concentration 1.0 - 100 nM) to 50 µL of the protease solution[1].

  • Incubation: Incubate at room temperature for exactly 10 minutes to allow the benzoyl-enzyme complex to form[1]. Causality: Extending this incubation leads to premature deacylation and spontaneous hydrolysis of any unbound inhibitor.

  • Validation (Substrate Addition): Add 25 µL of a specific chromogenic substrate (e.g., 2 mM Pefachrome® tPA in water)[1]. Incubate for 5 minutes at room temperature[1].

  • Termination & Measurement: Stop the reaction by adding 25 µL of glacial acetic acid[1]. Causality: The sudden drop in pH protonates the catalytic histidine of the protease, halting all enzymatic activity, and stabilizes the remaining ester bonds. Measure optical density at 405 nm[1]. A low OD confirms successful inhibition and validates that the 4-APB was not hydrolyzed prior to binding.

G Step1 1. Stock Preparation (pH 4.5 Water or DMSO / -80°C) Step3 3. Time-Critical Addition (Add 4-APB to Protease) Step1->Step3 Thaw immediately before use Step2 2. Assay Setup (Protease in Buffer on Ice) Step2->Step3 Step4 4. Incubation (10 min at Room Temp) Step3->Step4 Form Acyl-Enzyme Step5 5. Validation (Add Chromogenic Substrate) Step4->Step5 Step6 6. Termination & Readout (Acetic Acid + OD 405nm) Step5->Step6 5 min incubation Step7 Validation Check: Low OD = Active 4-APB High OD = Hydrolyzed 4-APB Step6->Step7 Analyze Data

Workflow for the preparation, application, and real-time validation of 4-APB inhibitory activity.

References

  • Pefabloc Try - Product Information Sheet. Interchim.fr. Available at: 1[1]

  • Extraction and Characterization of Protein Hydrolysate and Trypsin from Fish viscera of Labeo rohita. Bioscience Biotechnology Research Communications. Available at: 3[3]

  • J26 Bishwajit Mohanty.pmd - CABI Digital Library. CABI. Available at: 2[2]

Sources

Optimization

Resolving precipitation issues with 4-Amidinophenylbenzoate at high concentrations

Technical Support Center: Troubleshooting 4-Amidinophenylbenzoate Formulations Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing critical experimental dat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Amidinophenylbenzoate Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing critical experimental data due to the misunderstood physicochemical properties of 4-amidinophenylbenzoate derivatives (e.g., Camostat, Nafamostat, Gabexate). While these compounds are highly potent synthetic serine protease inhibitors, they are notorious for severe precipitation and rapid degradation when formulated at high concentrations for in vitro assays or in vivo dosing[1][2].

This guide provides field-proven, mechanistically grounded solutions to resolve these formulation bottlenecks.

Mechanistic Overview: The Causality of Precipitation

The core formulation issue stems from the molecule's dichotomous chemical nature. The amidine group is highly basic (pKa ~11) and remains protonated in aqueous environments, which theoretically provides solubility. However, the central ester linkage is highly susceptible to nucleophilic attack (hydrolysis) at physiological pH (pH > 6.5) ([3]).

When diluted from an anhydrous DMSO stock into neutral buffers like PBS (pH 7.4), three interconnected failures occur:

  • Hydrophobic Shock: The rapid change in the dielectric constant forces the hydrophobic benzoate moieties to aggregate before they can be properly solvated ([]).

  • Salting-Out: High ionic strength (e.g., phosphate ions in PBS) neutralizes the amidinium solvation shell, causing immediate precipitation ([5]).

  • Ester Hydrolysis: Hydroxide ions cleave the ester bond, yielding poorly soluble phenolic and guanidinobenzoic acid byproducts that permanently crash out of solution ([6]).

G Start 4-Amidinophenylbenzoate (Anhydrous DMSO Stock) Dilution Aqueous Dilution Start->Dilution Path1 pH > 7.0 / High Salt (e.g., PBS) Dilution->Path1 Path2 pH 4.4 - 5.5 (e.g., Acetate/MES) Dilution->Path2 Hydrolysis Ester Hydrolysis (Loss of Activity) Path1->Hydrolysis Nucleophilic Attack Precipitation Hydrophobic Aggregation (Immediate Precipitation) Path1->Precipitation Desolvation / Salting Out Stable Stable Solubilized Monomer (Active Inhibitor) Path2->Stable Maintained Solvation

Caption: Mechanism of 4-Amidinophenylbenzoate precipitation and hydrolysis in aqueous media.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately upon dilution from a 100 mM DMSO stock into PBS. How do I fix this? A: PBS (pH 7.4) is hostile to 4-amidinophenylbenzoates. The immediate cloudiness is hydrophobic aggregation, followed by rapid ester hydrolysis. Solution: Switch to a slightly acidic buffer. Formulating in an acetic acid-sodium acetate buffer or MES buffer at pH 4.4–4.8 suppresses hydroxide-mediated ester cleavage and maintains the amidine group's solvation ([3]). If physiological pH is mandatory for your cell assay, keep the final inhibitor concentration below 10 µM and add it to the assay buffer immediately before use.

Q2: I need to dose mice intravenously at >2 mg/mL. Direct dilution into saline fails. What is the optimal vehicle? A: Direct dilution into saline causes catastrophic desolvation. You must use a co-solvent cascade to gradually step down the dielectric constant. Solution: Utilize a validated formulation cascade: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline ([]). PEG300 acts as a water-miscible bridge, while Tween-80 micellizes transient aggregates to ensure a clear, injectable solution ([7]). (See Protocol A below).

Q3: My DMSO stock solution was clear last month, but now it causes precipitation even at low concentrations. Why? A: DMSO is highly hygroscopic. Repeatedly opening the vial allows atmospheric moisture to dissolve into the solvent. Even trace water initiates premature ester hydrolysis of the 4-amidinophenylbenzoate during storage, creating insoluble degradation products ([1]). Solution: Always use newly opened, anhydrous DMSO. Store stocks in single-use aliquots at -80°C in desiccated containers.

Quantitative Data Summary

The following table summarizes the solubility limits and stability profiles of common 4-amidinophenylbenzoate derivatives to guide your experimental design:

CompoundSolvent / Buffer SystemMax Stable ConcentrationStability / Primary Issue
Camostat Mesylate 100% Anhydrous DMSO125 mg/mL (252 mM)Stable at -80°C. Hygroscopic degradation if exposed to air[].
Nafamostat Mesylate 100% Anhydrous DMSO50 mg/mL (92 mM)Stable at -80°C. Requires ultrasonic dissolution[1].
Camostat Mesylate PBS (pH 7.4)< 12.5 mg/mLRapid ester hydrolysis and salting-out precipitation[].
Gabexate Mesylate Acetate Buffer (pH 4.4–4.8)100 mg/mLHighly stable. Acidic pH prevents ester linkage breaking[3].
Camostat / Nafamostat 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline> 2.08 mg/mLClear solution, stable for acute in vivo dosing[][7].

Experimental Protocols

Protocol A: Optimized Co-Solvent Cascade for In Vivo Dosing (>2 mg/mL)

Note: This self-validating protocol prevents hydrophobic shock by gradually transitioning the compound from an organic to an aqueous phase.

  • Primary Solubilization: Weigh the required mass of the inhibitor and dissolve it completely in 10% of the final volume using anhydrous DMSO. Vortex and sonicate until optically clear.

  • Dielectric Bridging: Add 40% of the final volume using PEG300. Pipette up and down to mix thoroughly. The solution must remain clear.

  • Micellization: Add 5% of the final volume using Tween-80. Vortex vigorously for 30 seconds.

  • Aqueous Transition: Dropwise, add 45% of the final volume using sterile Saline (0.9% NaCl) while continuously vortexing.

  • Validation: Inspect against a dark background. The solution should be completely transparent with no Tyndall effect (light scattering). Dose immediately.

Workflow Step1 1. Dissolve in 100% DMSO Step2 2. Add PEG300 (40% v/v) Step1->Step2 Step3 3. Add Tween-80 (5% v/v) Step2->Step3 Step4 4. Dilute with Saline (45% v/v) Step3->Step4

Caption: Step-by-step cosolvent cascade formulation for in vivo dosing.

Protocol B: pH-Controlled Buffer Exchange for In Vitro Assays
  • Prepare a 100 mM stock of the inhibitor in anhydrous DMSO.

  • Prepare an assay dilution buffer consisting of 50 mM Sodium Acetate, pH 4.5.

  • Dilute the DMSO stock into the Acetate buffer to create a 10X working solution (e.g., 100 µM). The low pH will protect the ester bond from hydrolysis.

  • Add the 10X working solution to your final physiological assay plate (pH 7.4) only at the moment of assay initiation to minimize the window for hydrolysis.

References

  • Title: CN104434821A - Gabexate mesylate composition for injection and preparation method Source: Google Patents URL
  • Title: Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis Source: MDPI Pharmaceutics URL: [Link]

  • Title: Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs Source: The Journal of Immunology URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Times for 4-Amidinophenylbenzoate Inhibition Assays

Welcome to the technical support center for optimizing your 4-Amidinophenylbenzoate (APB) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are working with APB...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your 4-Amidinophenylbenzoate (APB) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are working with APB and similar covalent, time-dependent inhibitors. Here, we move beyond simple protocols to explain the underlying kinetics and provide robust troubleshooting strategies to ensure your results are both accurate and reproducible.

Fundamental Principles: Why Incubation Time is Critical

4-Amidinophenylbenzoate (p-amidinophenyl benzoate) is a well-known inhibitor of trypsin-like serine proteases. It functions as a covalent, irreversible inhibitor, meaning it forms a stable, long-lasting bond with the enzyme, typically at a key serine residue in the active site.[1][2] This mechanism is fundamentally different from that of reversible inhibitors, which rapidly associate and dissociate from the enzyme.

The inhibitory process for a covalent inhibitor like APB is a two-step reaction:

  • Initial Binding (Reversible): The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, KI.

  • Covalent Modification (Irreversible): The enzyme then catalyzes the formation of a covalent bond with the inhibitor, leading to an inactivated enzyme (E-I). This step is defined by the maximal rate of inactivation, kinact.[3]

This two-step process is time-dependent .[4] The degree of inhibition does not occur instantaneously but increases over the duration of the pre-incubation period as more enzyme molecules become covalently modified.[5] Consequently, simply adding the inhibitor and substrate to the enzyme simultaneously will lead to an underestimation of the inhibitor's true potency. A dedicated pre-incubation step, where the enzyme and inhibitor are mixed and allowed to react for a specific period before the substrate is introduced, is therefore essential.[6]

FAQ: What is the difference between pre-incubation time and assay (substrate) incubation time?
  • Pre-incubation Time: This is the dedicated period during which the enzyme and the inhibitor (e.g., APB) are incubated together in the absence of the substrate. This allows the time-dependent covalent modification to occur.

  • Assay Incubation Time: This is the subsequent period, initiated by the addition of the substrate, during which the remaining active enzyme is allowed to catalyze the reaction. The duration should be short enough to ensure the reaction rate is linear (i.e., less than 15% of the substrate is consumed).

Troubleshooting and Frequently Asked Questions

This section addresses common issues encountered when optimizing incubation times for APB and other covalent inhibitors.

Q1: My IC₅₀ value for APB changes depending on how long I pre-incubate it with the enzyme. Why is this happening and which value is correct?

Answer: This is the expected and classic behavior for a time-dependent, irreversible inhibitor.[3][4] The IC₅₀ value will decrease as the pre-incubation time increases because more enzyme is being irreversibly inactivated over time.

There is no single "correct" IC₅₀ value under these conditions. The IC₅₀ is dependent on the experimental conditions, especially the pre-incubation time. For covalent inhibitors, a more informative and constant measure of potency is the inactivation efficiency, often expressed as the kinact/KI ratio.[3] To determine these kinetic parameters, you need to perform a more detailed experiment where you measure the observed rate of inactivation (kobs) across a range of inhibitor concentrations at a fixed, sufficient pre-incubation time.

If you must report an IC₅₀ value, it is critical to also report the pre-incubation time used to generate it. A common practice is to determine a pre-incubation time that is long enough for the inhibition to reach or approach its maximum effect, but not so long that the enzyme or inhibitor loses stability.[7][8]

Q2: How do I empirically determine the optimal pre-incubation time for my assay?

Answer: The optimal pre-incubation time should be determined experimentally for your specific enzyme and assay conditions. The goal is to find a duration that allows the inhibition to proceed to near completion without compromising the stability of the assay components.

Here is a detailed protocol to guide you:

Experimental Protocol: Determining Optimal Pre-Incubation Time
  • Preparation:

    • Prepare all reagents: Assay buffer, a concentrated stock of your enzyme, a concentrated stock of APB (dissolved in a suitable solvent like DMSO), and the substrate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

    • Bring all reagents to the assay temperature.[9]

  • Experimental Setup:

    • In a microplate, set up reactions containing the enzyme and a fixed, high concentration of APB (e.g., 10x the expected IC₅₀).

    • Also, set up parallel control reactions containing the enzyme and an equivalent volume of the inhibitor's solvent (e.g., DMSO) for the "no inhibitor" control.

  • Time-Course Pre-incubation:

    • Start a timer. At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), initiate the enzymatic reaction by adding the substrate to a set of wells (both inhibitor-containing and control wells).

    • The "0-minute" time point is critical: add the substrate immediately after adding the inhibitor to the enzyme.

  • Measure Activity:

    • After adding the substrate, allow the reaction to proceed for a fixed, short period (e.g., 10-15 minutes) where the uninhibited reaction is linear.

    • Stop the reaction (if necessary) and read the signal (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis:

    • For each pre-incubation time point, calculate the percent inhibition relative to the "no inhibitor" control for that same time point. This normalization corrects for any potential loss of enzyme activity over time.

    • Plot the percent inhibition versus the pre-incubation time. The resulting curve should show inhibition increasing over time and eventually plateauing.

    • The optimal pre-incubation time is the point at which this plateau is reached, indicating that the maximal level of inhibition for that inhibitor concentration has been achieved. A time corresponding to ~95% of the maximal effect is often chosen as a practical endpoint.[7][8]

Below is a workflow diagram illustrating this process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Enzyme, Inhibitor, Substrate, Buffer equilibrate Equilibrate to Assay Temperature prep_reagents->equilibrate setup_wells Set up wells: 1. Enzyme + Inhibitor 2. Enzyme + Solvent (Control) equilibrate->setup_wells start_timer Start Timer setup_wells->start_timer add_substrate Add Substrate at Time Points (t=0, 5, 10, 20, 30, 60 min) start_timer->add_substrate measure_activity Measure Activity (Fixed Duration) add_substrate->measure_activity calc_inhibition Calculate % Inhibition vs. Control at each t measure_activity->calc_inhibition plot_data Plot % Inhibition vs. Pre-incubation Time calc_inhibition->plot_data determine_time Identify Plateau: Optimal Pre-incubation Time plot_data->determine_time

Workflow for Determining Optimal Pre-incubation Time.
Q3: I see a loss of signal in my "no inhibitor" control wells over a long pre-incubation time. What does this mean?

Answer: This indicates that your enzyme is unstable under the assay conditions (e.g., buffer composition, pH, temperature).[10] Serine proteases can be prone to auto-proteolysis or thermal denaturation over extended periods.[11]

Solutions:

  • Optimize Assay Buffer: Ensure the pH of your buffer is optimal for enzyme stability. You may need to add stabilizing agents like glycerol, BSA, or a non-ionic detergent (e.g., 0.01% Tween-20), provided they do not interfere with the assay.[12]

  • Reduce Pre-incubation Time: If the enzyme is inherently unstable, you may need to choose a shorter pre-incubation time that represents a trade-off between achieving maximal inhibition and maintaining enzyme integrity.

  • Use Protease Inhibitor Cocktails (in lysates): If you are working with cell or tissue lysates, endogenous proteases can degrade your target enzyme. Adding a protease inhibitor cocktail (that does not inhibit your enzyme of interest) can be crucial.[13]

Q4: How can I be sure that the inhibitor itself is stable in my aqueous assay buffer during pre-incubation?

Answer: This is a critical and often overlooked point. Many small molecules can degrade in aqueous buffers over time.[14] APB contains an ester linkage that could be susceptible to hydrolysis, especially at non-neutral pH.

Troubleshooting Strategy:

  • Inhibitor-Only Incubation: Pre-incubate the inhibitor alone in the assay buffer for the longest duration you are testing (e.g., 60 minutes).

  • Delayed Enzyme Addition: At the end of that inhibitor-only incubation, add the enzyme and proceed immediately to substrate addition (i.e., a "0-minute" pre-incubation of enzyme + inhibitor).

  • Compare Results: Compare the inhibition from this experiment to an experiment with a standard 0-minute pre-incubation (where enzyme, inhibitor, and substrate are mixed almost simultaneously). If the inhibition is significantly lower in the sample where the inhibitor was pre-incubated alone, it suggests the inhibitor is losing activity over time in the buffer.

If instability is confirmed, you may need to shorten your pre-incubation time or investigate buffer conditions that improve the compound's stability.

Data Interpretation: Understanding Inhibition Mechanisms

The choice of incubation time is directly linked to the inhibitor's mechanism of action. The diagram below illustrates the kinetic difference between a rapid equilibrium inhibitor and a time-dependent inhibitor like APB.

G cluster_rapid A) Rapid Equilibrium Inhibition cluster_timedep B) Time-Dependent (Covalent) Inhibition A_E E A_EI E•I A_E->A_EI kon (fast) A_I I A_EI->A_E koff (fast) caption_A Equilibrium is reached almost instantly. Pre-incubation is not required. B_E E B_EI_rev E•I B_E->B_EI_rev kon (fast) B_I I B_EI_rev->B_E koff (fast) B_EI_irrev E-I (Covalent) B_EI_rev->B_EI_irrev kinact (slow, rate-limiting) caption_B Inhibition progresses over time as E-I forms. Pre-incubation is ESSENTIAL.

Comparison of Inhibition Mechanisms.

For APB, the process follows path (B). The rate-limiting kinact step is why pre-incubation is mandatory to accurately assess its inhibitory potential.

Summary Table: Inhibitor Types and Incubation Requirements
Inhibitor TypeMechanismPre-incubation TimeRationale
Reversible (e.g., Competitive) Rapid association and dissociation (E + I ↔ E·I).Generally not required.Equilibrium is established on the timescale of mixing.
Slow-Binding Conformational changes upon binding lead to a slow equilibrium.Required.Time is needed to reach binding equilibrium before adding substrate.[15]
Covalent / Irreversible (e.g., APB) Initial binding followed by a slower, covalent bond formation (E + I ↔ E·I → E-I).Mandatory.Time is required for the chemical reaction (inactivation step) to proceed.[5][6]

References

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2022). MDPI. [Link]

  • Time-dependent inhibition Definition. (2025). Fiveable. [Link]

  • TIME‐DEPENDENT INHIBITION. ResearchGate. [Link]

  • Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. PMC. [Link]

  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020). ChemRxiv. [Link]

  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • The Complete Guide for Protease Inhibition. Roche. [Link]

  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. (2024). bioRxiv. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. [Link]

  • Buffer - assay buffer composition. NanoTemper Technologies. [Link]

  • Covalent Inhibition in Drug Discovery. SciSpace. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]

  • Concentration-dependent effects of anticonvulsant enaminone methyl 4-(4'-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro. (2006). PubMed. [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. PubMed. [Link]

  • Mechanism of action of EM 49, membrane-active peptide antibiotic. (1977). PubMed. [Link]

  • Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amidinophenylbenzoate (APB) Assays

Welcome to the Technical Support Center. As application scientists, we recognize that assay reliability is built on understanding the fundamental chemistry of your reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that assay reliability is built on understanding the fundamental chemistry of your reagents. This guide specifically addresses the mechanistic causes of spectral interference and baseline drift when using 4-Amidinophenylbenzoate (APB) in colorimetric and turbidimetric workflows.

Core Causality: The Mechanism of APB Interference

4-Amidinophenylbenzoate (APB) —often utilized under trade names like Pefabloc Try—is a highly effective, temporary serine protease inhibitor. It is routinely added to biological samples to suppress undesired trypsin-like protease activity or to block non-specific cascades (such as the Limulus reaction in (1→3)-β-D-glucan assays)[1][2].

However, APB is fundamentally an ester. The Causality of Interference: When APB is exposed to alkaline assay conditions (pH > 8.0), the ester bond undergoes rapid alkaline hydrolysis. This degradation yields 4-amidinophenol and benzoate. The resulting phenolic compounds and associated pH shifts absorb light in the UV-Vis spectrum (particularly overlapping with the 405 nm detection wavelength of p-nitroaniline substrates) and can cause micro-precipitation. This creates a confounding spectral overlap, registering as a false positive or elevated baseline[2].

APB_Interference LAL Protease Cascade (e.g., Factor G/C) Substrate Chromogenic Substrate (pNA-linked) LAL->Substrate Enzymatic Cleavage Signal True Assay Signal (405 nm Absorbance) Substrate->Signal Releases pNA APB 4-Amidinophenylbenzoate (APB Inhibitor) APB->LAL Temporarily Inhibits Hydrolysis Ester Bond Hydrolysis APB->Hydrolysis Undergoes Alk Alkaline Assay Buffer (pH > 8.0) Alk->Hydrolysis Catalyzes Phenol 4-Amidinophenol + Benzoate Hydrolysis->Phenol Yields Interference Spectral Interference (False Positive) Phenol->Interference Absorbs at 405 nm Interference->Signal Confounding Overlap

Mechanism of APB-induced spectral interference in alkaline protease assays.

Frequently Asked Questions (FAQs)

Q: Which assay formats are most susceptible to APB spectral interference? A: The interference is strictly dependent on the buffer's pH and thermal profile. Alkaline methods are severely affected. Clinical evaluations of plasma β-glucan levels demonstrate that Alkaline-Endpoint (AE) and Alkaline-Kinetic (AK) methods exhibit non-specific reaction incidences of 99.3% and 53.3%, respectively, when APB is present[2]. Conversely, neutral Dilution-Heating-Turbidimetric (DHT) methods show a 0% incidence of these artifacts[2].

Q: Can I just lower the APB concentration to fix the baseline drift? A: Lowering the concentration risks incomplete inhibition of the target proteases, leading to a different type of false positive (enzymatic rather than spectral). APB is typically required at concentrations of 0.01 to 10 mmol/L to effectively halt peptidase activity[3]. Instead of reducing the inhibitor, you must alter the assay format or implement a mathematical subtraction protocol.

Quantitative Impact Data

To understand the severity of APB hydrolysis, review the comparative incidence of non-specific reactions across standard assay methodologies. Note how mathematical subtraction in alkaline methods restores specificity.

Assay MethodAPB PresentIncidence of Non-Specific ReactionsBase SpecificityCorrected Specificity (Post-Subtraction)
Dilution-Heating-Endpoint (DHE) Yes2.4%96.0%N/A
Dilution-Heating-Turbidimetric (DHT) Yes0.0%96.0%N/A
Alkaline-Kinetic (AK) Yes53.3%80.1%91.4%
Alkaline-Endpoint (AE) Yes99.3%84.1%94.0%

Data synthesized from comparative clinical evaluations of (1→3)-β-D-glucan measurement methods[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are two field-proven methodologies to bypass or correct APB spectral interference.

Protocol A: Dual-Read Subtraction Workflow for Alkaline Assays

Causality: Because APB hydrolysis generates a predictable spectral shift over time in alkaline buffers, running a parallel "APB-blank" allows you to quantify the non-specific absorbance and mathematically isolate the true enzymatic signal.

Step-by-Step Methodology:

  • Sample Aliquoting: Divide your biological sample into two equal aliquots (Aliquots A and B).

  • Inhibitor Addition: Add the standard concentration of APB (e.g., 1.0 mM) to both aliquots to halt endogenous protease activity.

  • Differential Triggering:

    • To Aliquot A (Active Assay), add the alkaline buffer and the chromogenic substrate (e.g., pNA-linked peptide).

    • To Aliquot B (Parallel Blank), add the alkaline buffer but omit the chromogenic substrate (replace with an equivalent volume of sterile water).

  • Incubation: Incubate both aliquots simultaneously under identical conditions (e.g., 37°C for 30 minutes).

  • Spectrophotometric Reading: Measure the Optical Density (OD) at 405 nm for both aliquots. Aliquot B represents the spectral interference caused solely by APB hydrolysis.

  • Mathematical Subtraction: Subtract the OD of Aliquot B from Aliquot A. This corrected value represents the true specific analyte concentration, increasing assay specificity to >91%[2].

ProtocolWorkflow Start Sample Prep (Plasma + APB) Split Split Aliquots Start->Split Assay Active Assay (+ Substrate) Split->Assay Blank Parallel Blank (No Substrate) Split->Blank Read1 Read OD 405nm (Total Signal) Assay->Read1 Read2 Read OD 405nm (Interference Only) Blank->Read2 Math Mathematical Subtraction Read1->Math Read2->Math Result True Specific Analyte Signal Math->Result

Workflow for the dual-read subtraction protocol to isolate true signal.

Protocol B: Transitioning to the Dilution-Heating-Turbidimetric (DHT) Method

Causality: Target analytes like (1→3)-β-D-glucan are highly thermostable, whereas interfering plasma proteases are heat-labile. By applying a controlled heat shock, we permanently denature the endogenous proteases. This eliminates the need for highly alkaline buffers, completely bypassing the APB ester hydrolysis pathway and dropping the non-specific reaction rate to 0%[2].

Step-by-Step Methodology:

  • Dilution: Dilute the plasma sample 1:10 in a neutral, pyrogen-free buffer to prevent protein coagulation during the heating phase.

  • Thermal Denaturation: Heat the diluted sample to 70°C for 10 minutes.

  • Self-Validation (Spike-Recovery): Crucial Step. Always run a parallel control spiked with a known concentration of the target analyte prior to heating. If recovery drops below 90%, the thermal profile is too aggressive for your specific matrix.

  • Cooling & Reagent Addition: Rapidly cool the sample to 37°C on ice. Add the APB inhibitor (if still required for downstream stability) and the assay reagents. Because the buffer remains neutral, APB will not hydrolyze.

  • Kinetic Readout: Monitor the turbidimetric or colorimetric change. The baseline will remain exceptionally stable.

References

  • Source: interchim.
  • Title: Non-specific reactions in four methods measuring (1-->3)
  • Source: google.com (Patents)

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Amidinophenylbenzoate

Document ID: TSS-CHEM-4APB-2026-01 Version: 1.0 Introduction 4-Amidinophenylbenzoate is a serine protease inhibitor characterized by its chemically reactive p-amidinophenyl ester structure.[1] Its efficacy in research an...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-CHEM-4APB-2026-01

Version: 1.0

Introduction

4-Amidinophenylbenzoate is a serine protease inhibitor characterized by its chemically reactive p-amidinophenyl ester structure.[1] Its efficacy in research and therapeutic development is critically dependent on its molecular integrity. The compound's structure, containing both an amidine and a phenyl ester functional group, renders it highly susceptible to degradation, primarily through hydrolysis.[2][3] This susceptibility can lead to a significant loss of purity, compromising experimental reproducibility and the compound's overall efficacy.

This technical guide provides an in-depth analysis of the degradation pathways of 4-amidinophenylbenzoate and offers comprehensive, field-proven strategies for its long-term stabilization. It is designed for researchers, scientists, and drug development professionals to ensure the compound's stability from storage to application.

Understanding the Instability: The Chemistry Behind Degradation

The primary threat to the stability of 4-amidinophenylbenzoate is hydrolysis. The presence of water, especially under non-neutral pH conditions, can catalyze the cleavage of two key functional groups: the ester linkage and the amidine group.[3][4][5]

  • Ester Hydrolysis: The phenyl benzoate ester is the more labile of the two groups. Phenyl esters are known to hydrolyze rapidly due to the stability of the resulting phenoxide ion.[2] This reaction cleaves the molecule into 4-hydroxybenzamidine and benzoic acid.

  • Amidine Hydrolysis: The amidine group can also undergo hydrolysis, though generally under more forceful conditions than esters, to yield an amide (benzamide) and ammonia.[6][7] This pathway is significantly accelerated in strongly acidic or basic conditions.[5]

Understanding these degradation pathways is the first step in designing effective storage and handling protocols.[3][8]

cluster_main Degradation of 4-Amidinophenylbenzoate cluster_hydrolysis Primary Degradation Pathways (Hydrolysis) cluster_conditions Accelerating Factors mol 4-Amidinophenylbenzoate (Active Compound) ester_prod 4-Hydroxybenzamidine mol->ester_prod Ester Hydrolysis (Dominant Pathway) acid_prod Benzoic Acid mol->acid_prod Ester Hydrolysis (Dominant Pathway) amidine_prod 4-Benzamidophenylbenzoate mol->amidine_prod Amidine Hydrolysis (Slower Pathway) water Moisture/Humidity water->mol ph Non-neutral pH ph->mol temp Elevated Temperature temp->mol

Caption: Degradation pathways for 4-amidinophenylbenzoate.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My compound's purity, as measured by HPLC, has significantly decreased after a few weeks of storage. What is the likely cause?

Answer: A rapid decrease in purity is almost certainly due to hydrolytic degradation of the ester bond. The phenyl ester is particularly susceptible to cleavage in the presence of even trace amounts of moisture.[2] This process is accelerated by elevated temperatures.[]

  • Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the stable 4-amidinophenoxide ion, which is then protonated to form 4-hydroxybenzamidine.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container with a desiccant at or below the recommended temperature (-20°C or -80°C).[10]

    • Analyze by LC-MS: Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to identify the degradation products.[11] You should expect to see peaks corresponding to the molecular weights of 4-hydroxybenzamidine and benzoic acid.

    • Implement Protocol 1: Immediately transfer your remaining stock to the stringent storage conditions outlined in Protocol 1 below.

Question 2: I am observing unexpected peaks in my bioassay that are causing inconsistent results. Could this be related to compound stability?

Answer: Yes, absolutely. The degradation products of 4-amidinophenylbenzoate are structurally different and will likely have a reduced or altered biological activity.

  • Causality: Serine protease inhibition by 4-amidinophenylbenzoate relies on the specific arrangement of the amidine group (for binding to the S1 pocket) and the ester (which acylates the serine residue). Once hydrolyzed, the resulting 4-hydroxybenzamidine and benzoic acid will not inhibit the enzyme in the same manner. This leads to a decrease in the effective concentration of your active compound and thus, assay inconsistency. Many protease inhibitors are unstable in solution over prolonged periods.[12]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions of the inhibitor immediately before use. Do not store the compound in aqueous buffers for extended periods.

    • Run a Control: Analyze a sample of your stock solution via HPLC to determine its purity before using it in an assay. This will allow you to correlate the purity with the observed biological activity.[11][13]

    • Review Assay Buffer: Ensure your assay buffer pH is as close to neutral as possible and is free from any components that could accelerate hydrolysis. Extremes of pH (<3 or >10) can be detrimental.[12]

cluster_workflow Troubleshooting Workflow: Inconsistent Assay Results start Inconsistent Assay Results check_purity Step 1: Analyze Stock Purity via HPLC start->check_purity fresh_sol Step 2: Prepare Fresh Working Solutions Immediately Before Use check_purity->fresh_sol Purity < 95% or Degradants Detected re_run Step 4: Re-run Assay with Fresh, Verified Compound check_purity->re_run Purity > 95% buffer_check Step 3: Verify Assay Buffer pH and Composition fresh_sol->buffer_check buffer_check->re_run end Consistent Results re_run->end

Caption: Workflow for investigating inconsistent assay results.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for solid 4-amidinophenylbenzoate?

For optimal long-term stability, the solid compound should be stored under the conditions outlined in the table below. The primary goal is to minimize exposure to moisture and heat, which are the main drivers of hydrolysis.[][10][14]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the kinetic rate of degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber glass vial with a tight-fitting, sealed capProtects from light to prevent photodegradation and ensures an airtight seal.[14]
Additives Co-storage with a desiccant (e.g., silica gel)Actively removes any residual moisture within the storage container.[15]

How should I prepare stock solutions to maximize stability?

Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers for stock solutions.

  • Solvent Choice: Use only high-purity, anhydrous grade solvents.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume needed for dilution into aqueous assay buffers, thereby reducing the amount of organic solvent in the final assay.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[16][17]

Can I store the compound in an aqueous solution? If so, for how long?

It is highly discouraged to store 4-amidinophenylbenzoate in aqueous solutions for any significant length of time. As demonstrated by stability studies of similar phenyl esters, the half-life in aqueous environments can be a matter of minutes or hours, not days.[2] If you must prepare an aqueous solution, it should be made immediately prior to use and any remainder should be discarded.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound

This protocol ensures the optimal environment for maximizing the shelf-life of solid 4-amidinophenylbenzoate.

  • Preparation: Work in a low-humidity environment, such as a glove box or a fume hood purged with dry nitrogen.

  • Aliquoting: Weigh the desired amount of solid compound into small, amber glass vials suitable for low-temperature storage. Prepare multiple small aliquots rather than one large one to avoid repeated exposure of the entire stock.

  • Inerting: Backfill each vial with an inert gas (Argon or Nitrogen) for at least 30 seconds to displace all air and moisture.

  • Sealing: Immediately and tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Secondary Containment: Place the sealed vials inside a larger, airtight container that includes a desiccant.

  • Storage: Place the secondary container in a -80°C freezer. Maintain a log of when each aliquot is used.

Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the purity of 4-amidinophenylbenzoate and detect its primary degradation products. This is a crucial step in quality control and troubleshooting.[11][13]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the 4-amidinophenylbenzoate sample.

    • Dissolve in 1.0 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock.

    • Dilute further if necessary to fall within the linear range of the detector.

  • Chromatographic Method (Gradient Elution):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-17 min: 95% B (hold)

    • 17-18 min: 95% to 5% B (linear gradient)

    • 18-20 min: 5% B (re-equilibration)

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Expected Elution Order: The highly polar degradation product, 4-hydroxybenzamidine, will elute early, followed by benzoic acid, and then the parent compound, 4-amidinophenylbenzoate.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature.[Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio.[Link]

  • Chemistry of Amides. (2024). LibreTexts Chemistry.[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review.[Link]

  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary Chemistry.[Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026). Patsnap.[Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen.[Link]

  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights.[Link]

  • Hydrolysis of Amide. (n.d.). Organic-reaction.com.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.[Link]

  • Forced Degradation Studies. (2016). MedCrave online.[Link]

  • Stability Storage Conditions In Pharma Industry. (2024). GMP Insiders.[Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (2020). MDPI.[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). Web IITD Sites.[Link]

  • Managing API Instability in Multi-API Tablets During Long-Term Storage. (2025). Pharma.Tips.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.[Link]

  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025). ResearchGate.[Link]

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? (n.d.). Pearson.[Link]

  • Protein stability and storage. (n.d.). ResearchGate.[Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.[Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Roche.[Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate.[Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.[Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). PMC.[Link]

  • Evaluation of P-Amidinophenyl Esters as Potential Antithrombotic Agents. (n.d.). PubMed.[Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR.[Link]

  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. (n.d.). ThaiScience.[Link]

  • Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advantages of 4-Amidinophenylbenzoate over NPGB for active site titration

Technical Comparison Guide: Advantages of 4-Amidinophenylbenzoate (APB) over NPGB for Active Site Titration In the field of enzymology and drug development, accurately quantifying the functional concentration of serine p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Advantages of 4-Amidinophenylbenzoate (APB) over NPGB for Active Site Titration

In the field of enzymology and drug development, accurately quantifying the functional concentration of serine proteases (such as trypsin, thrombin, and plasmin) is a critical quality control step. For decades, p-nitrophenyl p'-guanidinobenzoate (NPGB) has served as the gold standard for active site titration [1]. However, the irreversible nature of NPGB and its poor aqueous stability present significant bottlenecks, particularly when downstream recovery of the active enzyme is required.

This guide objectively evaluates the structural and kinetic advantages of transitioning from NPGB to 4-Amidinophenylbenzoate (APB)—also known commercially as Pefabloc Try—demonstrating why APB is superior for workflows requiring both precise titration and reversible enzyme protection [2].

Mechanistic Causality: The Structural Brilliance of APB

To understand the operational advantages of APB over NPGB, one must examine the causality of their interactions with the protease active site (specifically Ser-195 and the S1 specificity pocket).

The NPGB Mechanism (Irreversible Dead-End): NPGB consists of a p-guanidinobenzoate acyl group and a p-nitrophenol leaving group. When NPGB enters the active site, the positively charged guanidino group anchors tightly to Asp-189 at the bottom of the S1 specificity pocket. Following the nucleophilic attack by Ser-195, p-nitrophenol is released (yielding the measurable "burst"), leaving a p-guanidinobenzoyl-enzyme intermediate . Because the guanidino group remains firmly anchored in the S1 pocket, it restricts the conformational flexibility needed for a hydrolytic water molecule to attack the carbonyl carbon. Consequently, deacylation is virtually halted ( ), rendering the enzyme permanently inactive for standard experimental timeframes [1].

The APB Mechanism (Reversible Protection): APB flips this structural logic. It is composed of a simple benzoyl acyl group and a 4-amidinophenol leaving group. Here, the S1-directing anchor (the amidino group) is located on the leaving group rather than the acyl group. APB is rapidly drawn into the active site, and Ser-195 cleaves the ester bond. The 4-amidinophenol leaving group diffuses away, taking the S1 anchor with it. The resulting benzoyl-enzyme intermediate lacks a stabilizing anchor in the S1 pocket. This leaves the ester bond highly accessible to water, allowing spontaneous deacylation to proceed at a controlled, measurable rate ( for trypsin) [2].

Mechanism E Free Serine Protease (Active Ser-195) NPGB NPGB (p-nitrophenyl p'-guanidinobenzoate) E->NPGB Titration APB APB (4-Amidinophenylbenzoate) E->APB Titration Acyl_NPGB p-Guanidinobenzoyl-Enzyme (Irreversible, t1/2 > days) NPGB->Acyl_NPGB Release of p-nitrophenol Acyl_APB Benzoyl-Enzyme (Reversible, t1/2 = 6.4 min) APB->Acyl_APB Release of 4-amidinophenol Recovered Fully Recovered Enzyme (Active) Acyl_NPGB->Recovered Negligible Deacylation Acyl_APB->Recovered Spontaneous Deacylation (H2O)

Diagram 1: Structural mechanism of Ser-195 acylation and deacylation by NPGB versus APB.

Quantitative Performance Comparison

The structural differences between NPGB and APB translate directly into distinct kinetic profiles. APB's high aqueous solubility eliminates the background noise caused by the spontaneous hydrolysis typical of NPGB, while its predictable half-life allows it to function as a temporary protective group during purification [3].

Table 1: Kinetic and Physical Properties of NPGB vs. APB

ParameterNPGB (Classic Titrant)APB (4-Amidinophenylbenzoate)
Target Proteases Trypsin, Plasmin, Thrombin, Factor XaTrypsin, tPA, Batroxobin, Thrombin
Acyl-Enzyme Intermediate p-Guanidinobenzoyl-enzymeBenzoyl-enzyme
Leaving Group p-Nitrophenol (Absorbance at 410 nm)4-Amidinophenol
Deacylation Rate ( ) to (Extremely slow) (Trypsin, pH 7.2, 25°C)
Enzyme Recovery Half-Life ( ) Days (Effectively irreversible)6.4 min (Trypsin); 2.4 min (tPA)
Aqueous Solubility Poor; prone to spontaneous hydrolysisHigh (12.5 mg/mL in water); highly stable
Primary Application Dead-end active site titrationReversible titration & temporary protection

Experimental Protocol: Reversible Titration and Enzyme Recovery

Because APB acts as a temporary inhibitor, it allows researchers to quantify the active site concentration via stoichiometric inhibition, perform downstream processing without fear of autolysis, and subsequently recover 100% of the active enzyme. This protocol is designed as a self-validating system: the final step confirms the total recovery of the enzyme, proving the non-destructive nature of the APB titration.

Materials Required:

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

  • Enzyme: Trypsin from bovine pancreas (1 µg/mL).

  • Titrant: APB (Pefabloc Try) stock solution (reconstituted in water).

  • Substrate: Chromogenic substrate (e.g., Pefachrome tPA or BAPNA, 2 mM in water).

Step-by-Step Methodology:

  • Baseline Activity Measurement: Mix 50 µL of the Trypsin sample with 25 µL of the chromogenic substrate. Measure the initial rate of absorbance change at 405 nm ( ) to establish the uninhibited baseline activity.

  • Acylation (Active Site Blockade): In a fresh cuvette, mix 50 µL of Trypsin with 200 µL of APB solution (titrated between 1.0 nM and 100 nM).

  • Incubation: Incubate the mixture at room temperature for exactly 10 minutes. Causality: This timeframe is mathematically chosen to allow the rapid acylation phase ( ) to reach completion, fully converting the active enzyme into the inactive benzoyl-enzyme complex before significant deacylation occurs [2].

  • Stoichiometric Quantification: Add 25 µL of the chromogenic substrate and immediately measure the residual activity. The reduction in activity is directly proportional to the molar concentration of active sites bound by APB.

  • Downstream Processing (Optional): At this stage, the enzyme is protected from autolysis. If utilized during a purification workflow, chromatography or buffer exchange can be performed safely.

  • Spontaneous Reactivation (Self-Validation): To recover the enzyme, allow the solution to incubate in the pH 7.5 buffer for 40 minutes. Causality: With a of 6.4 minutes, 40 minutes represents half-lives, ensuring deacylation.

  • Recovery Verification: Re-measure the activity using the chromogenic substrate. The should match the baseline established in Step 1, validating that the active site was preserved and fully recovered.

Workflow Step1 1. Enzyme Preparation Step2 2. APB Addition (Acylation) Step1->Step2 Step3 3. Stoichiometric Quantification Step2->Step3 Step4 4. Downstream Processing (Enzyme Protected) Step3->Step4 Step5 5. Spontaneous Deacylation (pH 7.5) Step4->Step5

Diagram 2: Workflow for reversible active site titration and enzyme protection using APB.

Conclusion for Drug Development Professionals

For industrial scale-up and rigorous biochemical characterization, the instability of NPGB and its permanent inactivation of valuable protease samples represent unacceptable inefficiencies. 4-Amidinophenylbenzoate (APB) resolves these issues through elegant structural design. By placing the S1-directing amidino group on the leaving group rather than the acylating group, APB ensures rapid, specific active-site binding followed by a controlled, spontaneous deacylation. This allows APB to function dual-purpose: as a highly soluble, stable active-site titrant, and as a reversible protective agent that prevents autolysis during the isolation of sensitive serine proteases.

References

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis: Mechanism of Trypsin Catalysis. ACS Omega. Available at:[Link]

  • Pefabloc Try (4-Amidinophenylbenzoate hydrochloride hydrate) Technical Data. Interchim. Available at:[Link]

  • Defibrinogenation by batroxobin and acylated batroxobin in rats. PubMed (Folia Haematol Int Mag Klin Morphol Blutforsch). Available at:[Link]

Comparative

Selectivity Profile of 4-Amidinophenylbenzoate (4-APB) Against Protease Inhibitors: A Comparative Guide

An authoritative comparison guide on the selectivity profile and mechanistic application of 4-Amidinophenylbenzoate (4-APB). As drug development and protein purification workflows become increasingly specialized, the sel...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the selectivity profile and mechanistic application of 4-Amidinophenylbenzoate (4-APB).

As drug development and protein purification workflows become increasingly specialized, the selection of protease inhibitors must evolve from generic "cocktail" applications to targeted, mechanistically driven strategies. 4-Amidinophenylbenzoate hydrochloride (often abbreviated as 4-APB or commercially known as Pefabloc® Try) is a highly specific, synthetic serine protease inhibitor[1].

Unlike broad-spectrum, irreversible inhibitors, 4-APB offers a unique "temporary" inhibition profile driven by slow deacylation kinetics[1]. This guide provides a comprehensive, objective comparison of 4-APB against other common protease inhibitors, detailing its mechanism of action, selectivity profile, and validated experimental protocols for comparative screening.

Mechanistic Causality: The Acylation Advantage

To understand the selectivity of 4-APB, one must examine its mechanism of action. 4-APB does not permanently destroy the enzyme active site (like sulfonyl fluorides) nor does it simply compete in rapid equilibrium (like basic amidines). Instead, it acts as an acylating agent specifically targeting the Ser-195 residue of trypsin-like serine proteases[1].

Upon binding, the ester bond of 4-APB is cleaved by the catalytic serine, releasing a phenol derivative and leaving behind a covalently bound benzoyl-enzyme complex . The causality behind its efficacy lies in the kinetic disparity between acylation and deacylation: the rate of deacylation ( k3​ ) is significantly slower than the rate of acylation. For instance, the half-life ( t1/2​ ) of reactivation for benzoylated trypsin is approximately 6.4 minutes at pH 7.2[1]. This creates a robust, yet ultimately reversible, window of inhibition.

mechanism E Active Protease (Ser-195) EI Michaelis Complex (Non-covalent) E->EI + APB (Fast) I 4-APB (Inhibitor) I->EI AcylE Benzoyl-Enzyme (Acylated, Inactive) EI->AcylE Acylation (Release of Phenol) P1 Phenol Leaving Group EI->P1 AcylE->E Slow Deacylation (t½ = 6.4 min) P2 Benzoic Acid Derivative AcylE->P2

Mechanistic pathway of serine protease acylation and slow deacylation by 4-APB.

Selectivity Profile & Comparative Data

When designing a purification protocol or an analytical assay, 4-APB is typically evaluated against other standard inhibitors such as PMSF, AEBSF, Benzamidine, and Aprotinin.

4-APB is highly selective for trypsin-like serine proteases (e.g., Trypsin, Thrombin, tPA, Plasmin, and Factor Xa) and shows negligible inhibition against chymotrypsin-like enzymes, cysteine proteases, or aspartic proteases[1][2].

Table 1: Comparative Selectivity and Kinetic Profile of Serine Protease Inhibitors
InhibitorChemical ClassMechanism of ActionTarget SelectivityReversibilityTypical Working Conc.
4-APB Synthetic EsterAcylation (Benzoylation)Trypsin-like Serine ProteasesTemporary (Slow deacylation)1 – 100 nM
PMSF Sulfonyl FluorideSulfonylationBroad Serine / CysteineIrreversible0.1 – 1 mM
AEBSF Sulfonyl FluorideSulfonylationBroad SerineIrreversible0.1 – 1 mM
Benzamidine Synthetic AmidineCompetitive BindingTrypsin-like Serine ProteasesReversible (Fast equilibrium)1 – 10 mM
Aprotinin Polypeptide (BPTI)Competitive (Tight binding)Trypsin, Plasmin, KallikreinReversible (Extremely slow)0.1 – 2 µM

Key Insight: 4-APB operates at a significantly lower effective concentration (nanomolar range) compared to Benzamidine or PMSF (millimolar range) due to the stability of the acyl-enzyme intermediate[1].

Experimental Methodology: Validating Inhibitor Selectivity

To objectively compare the IC50 or Ki​ of 4-APB against alternatives like Benzamidine, a self-validating chromogenic substrate assay must be employed. The following protocol ensures that the acylation reaction reaches a steady state before substrate introduction, preventing false-negative activity readings.

Materials Required
  • Enzyme: Trypsin from bovine pancreas (1 µg/mL in 0.9% NaCl)[1].

  • Inhibitors: 4-APB (1.0–100 nM), Benzamidine (0.1–10 mM) prepared in assay buffer.

  • Substrate: Pefachrome® tPA or BAPNA (2 mM in ultra-pure water)[1].

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Step-by-Step Protocol
  • System Calibration (Controls): Prepare a Substrate Blank (Buffer + Substrate) to measure spontaneous hydrolysis, and an Uninhibited Control (Enzyme + Buffer + Substrate) to establish 100% baseline activity.

  • Pre-Incubation (Critical Step): Aliquot 50 µL of the Trypsin working solution into microplate wells. Add 200 µL of the respective inhibitor dilutions (4-APB or alternatives). Incubate at room temperature (25°C) for exactly 10 minutes [1].

    • Causality: This pre-incubation is mandatory for 4-APB to allow the acylation of Ser-195 to reach a steady-state benzoyl-enzyme complex prior to substrate competition.

  • Reaction Initiation: Add 25 µL of the 2 mM chromogenic substrate to all wells.

  • Kinetic Measurement: Incubate for 5 minutes at room temperature. The reaction can be monitored continuously via kinetic spectrophotometry, or terminated by adding 25 µL of glacial acetic acid[1].

  • Quantification: Measure the optical density (OD) at 405 nm. Calculate residual activity as a percentage of the uninhibited control to derive the IC50 curve.

workflow S1 1. Reagent Preparation Enzyme (1 µg/mL), Inhibitors (Varying Conc.) S2 2. Pre-Incubation 10 min at 25°C (Allows Acylation) S1->S2 S3 3. Substrate Addition Chromogenic Substrate (2 mM) S2->S3 S4 4. Reaction & Termination 5 min incubation, add Acetic Acid S3->S4 S5 5. Spectrophotometric Analysis Read OD at 405 nm & Calculate IC50 S4->S5

Step-by-step experimental workflow for determining 4-APB inhibitory efficacy.

Advanced Application Note: Diagnostic Specificity in LAL Assays

Beyond standard protein purification, 4-APB's highly specific selectivity profile is leveraged in advanced clinical diagnostics, particularly in the Limulus amebocyte lysate (LAL) cascade used for endotoxin and (1→3)-β-D-glucan detection[3][4].

In clinical samples, non-specific false-positive reactions frequently occur due to the parallel activation of Factor G by β-glucans. Because the terminal clotting enzyme in the LAL cascade is a trypsin-like serine protease, researchers utilize 4-APB to intentionally block this enzyme[3][5]. By running parallel assays—one standard and one spiked with 4-APB—scientists can mathematically subtract the non-specific background noise.

Unlike PMSF, which is poorly soluble in water and highly toxic, or Aprotinin, which is a large macromolecule that can cause steric hindrance in complex plasma samples, 4-APB is a small, water-soluble molecule (readily soluble up to 12.5 mg/mL)[1] that penetrates the assay matrix efficiently without precipitating, ensuring high assay fidelity[4][5].

References

  • Pefabloc Try - Interchim Technical Document
  • Application of LC and GC hyphenated with mass spectrometry as tool for characterization of unknown derivatives of isoflavonoids ResearchG
  • Non-specific Reactions in Four Methods Measuring (1→3)
  • An Investigation of Non-specific Reactions in Measurement of Plasma (1-3)-β-D-glucan Yoshida K., et al. (2002). Journal of the Japanese Association for Infectious Diseases, KINDAI University Researchers Directory.
  • Early detection of the Limulus amebocyte lysate reaction evoked by endotoxins ResearchG

Sources

Validation

A Comparative Kinetic Analysis of 4-Amidinophenylbenzoate and Leupeptin: A Guide for Researchers

In the landscape of protease inhibitor research, the nuanced understanding of inhibitor kinetics is paramount for the rational design of therapeutics and the precise interpretation of experimental data. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of protease inhibitor research, the nuanced understanding of inhibitor kinetics is paramount for the rational design of therapeutics and the precise interpretation of experimental data. This guide provides a detailed comparative analysis of two widely utilized serine protease inhibitors: the synthetic small molecule 4-amidinophenylbenzoate and the naturally derived peptide aldehyde, leupeptin. We will delve into their distinct mechanisms of action, compare their kinetic parameters, and provide robust experimental protocols for their characterization.

Mechanistic Insights: A Tale of Two Inhibitors

The efficacy and specificity of a protease inhibitor are fundamentally dictated by its mechanism of action. 4-Amidinophenylbenzoate and leupeptin, while both targeting serine proteases, exhibit different modes of inhibition that influence their kinetic profiles.

4-Amidinophenylbenzoate: A Competitive Inhibitor Targeting the S1 Pocket

4-Amidinophenylbenzoate belongs to the family of benzamidine-based inhibitors, which are known to be competitive inhibitors of trypsin-like serine proteases.[1] The defining feature of this class of inhibitors is the positively charged amidinium group, which mimics the side chains of arginine and lysine, the canonical substrates for these enzymes. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the protease, which is characterized by an aspartic acid residue at the bottom (Asp189 in trypsin).

Leupeptin: A Reversible, Slow-Binding Transition-State Analog

Leupeptin, an acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent reversible inhibitor of a broader range of proteases, including both serine and cysteine proteases. Its mechanism of action is that of a transition-state analog. The C-terminal aldehyde group is the key to its inhibitory activity. Upon binding to the active site of a serine protease, the aldehyde group is subject to nucleophilic attack by the catalytic serine residue (Ser195 in trypsin), forming a covalent, yet reversible, hemiacetal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, and its stability accounts for the potent inhibition.

A crucial kinetic feature of leupeptin is its characterization as a slow-binding inhibitor . This means that the establishment of the final, stable enzyme-inhibitor complex does not occur instantaneously upon mixing, but rather proceeds through a slower, time-dependent process. This can be observed as a lag in the onset of inhibition in enzymatic assays.

Comparative Kinetic Parameters

The kinetic parameters of an inhibitor, including the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒff), provide a quantitative measure of its potency and its dynamic interaction with the target enzyme.

Parameter4-Amidinophenylbenzoate (Inferred)Leupeptin
Mechanism Competitive, ReversibleCompetitive, Reversible, Slow-Binding, Transition-State Analog
Target Proteases Trypsin-like Serine ProteasesSerine and Cysteine Proteases (e.g., Trypsin, Plasmin, Cathepsin B, Calpain)
Kᵢ (Trypsin) µM range (estimated based on analogs)nM range
kₒₙ (Trypsin) Likely fast (not explicitly determined)Moderate
kₒff (Trypsin) Likely fast (not explicitly determined)Slow

Note: Kinetic parameters for 4-amidinophenylbenzoate are inferred from studies on structurally related benzamidine derivatives due to the lack of specific data for this compound in recent literature.

The significantly lower Kᵢ value of leupeptin for trypsin indicates a much higher binding affinity compared to what is expected for 4-amidinophenylbenzoate. The slow-binding nature of leupeptin is reflected in its moderate kₒₙ and slow kₒff rates, leading to a longer residence time of the inhibitor on the enzyme. In contrast, simple competitive inhibitors like many benzamidine derivatives are often characterized by faster association and dissociation rates.

Experimental Protocols for Kinetic Characterization

The following protocols provide a framework for determining the kinetic parameters of both 4-amidinophenylbenzoate and leupeptin with a model serine protease, such as trypsin.

I. Determination of IC₅₀ and Kᵢ for a Reversible Inhibitor

This protocol is suitable for characterizing the inhibitory potency of both compounds. For a slow-binding inhibitor like leupeptin, a pre-incubation step is crucial to allow the inhibition to reach a steady state.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic trypsin substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Inhibitor stock solutions (4-amidinophenylbenzoate and Leupeptin) in an appropriate solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 253 nm (for BAEE) or the appropriate wavelength for the chosen substrate.

Methodology:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in cold Tris-HCl buffer. The final concentration in the assay will depend on the substrate and desired signal window.

    • Prepare a stock solution of the substrate (e.g., 10 mM BAEE in buffer).

    • Prepare a serial dilution of the inhibitor stock solutions to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the inhibitor dilutions to the appropriate wells. Include a control well with no inhibitor.

    • Add a fixed volume of the trypsin working solution to each well.

    • For Leupeptin (Slow-binding inhibitor): Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the binding to reach equilibrium.

    • For 4-Amidinophenylbenzoate: A shorter pre-incubation (e.g., 5 minutes) is likely sufficient.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader and measure the change in absorbance over time (kinetic read).

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Trypsin, Substrate, and Inhibitor Solutions Add_Inhibitor Add Inhibitor Dilutions to Plate Reagents->Add_Inhibitor Add_Enzyme Add Trypsin Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (Crucial for Leupeptin) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure Measure Absorbance (Kinetic Read) Add_Substrate->Measure Calc_Velocity Calculate Initial Velocities Measure->Calc_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Workflow for determining IC₅₀ and Kᵢ of protease inhibitors.

II. Determination of kₒₙ and kₒff for a Slow-Binding Inhibitor (Leupeptin)

This protocol is specifically designed to measure the association and dissociation rates of a slow-binding inhibitor like leupeptin.

Methodology:

  • Association Rate (kₒₙ):

    • Set up a reaction in a cuvette or microplate well with buffer, substrate, and a fixed concentration of trypsin.

    • Initiate the reaction by adding a specific concentration of leupeptin.

    • Monitor the progress of the reaction (product formation) over time. The reaction rate will decrease as the enzyme-inhibitor complex forms.

    • The progress curve will show an initial burst of activity followed by a slower, steady-state rate.

    • The observed rate of inhibition (kₒbs) can be determined by fitting the progress curve to a single exponential decay equation: [P] = vₛt + (v₀ - vₛ)(1 - e^(-kₒbs*t)) / kₒbs where [P] is the product concentration, v₀ is the initial velocity, vₛ is the steady-state velocity, and t is time.

    • Repeat this experiment at several different inhibitor concentrations.

    • Plot kₒbs versus the inhibitor concentration. For a simple two-step binding mechanism, this plot will be linear. The slope of this line is kₒₙ, and the y-intercept is kₒff.

  • Dissociation Rate (kₒff):

    • Pre-incubate a concentrated solution of trypsin with a saturating concentration of leupeptin to form the enzyme-inhibitor complex.

    • Rapidly dilute this mixture into a solution containing the substrate. This large dilution effectively reduces the concentration of free inhibitor to near zero.

    • Monitor the return of enzymatic activity over time as the enzyme-inhibitor complex dissociates.

    • The progress curve will show a gradual increase in the reaction rate.

    • Fit the data to a single exponential rise to a maximum equation to determine kₒff directly.

G cluster_kon kₒₙ Determination cluster_koff kₒff Determination Mix_E_S Mix Enzyme and Substrate Add_I Add Inhibitor (Leupeptin) Mix_E_S->Add_I Monitor_Progress Monitor Reaction Progress Curve Add_I->Monitor_Progress Fit_Curve Fit to Exponential Decay to get kₒbs Monitor_Progress->Fit_Curve Plot_kobs Plot kₒbs vs. [Inhibitor] Fit_Curve->Plot_kobs Determine_kon Slope = kₒₙ Plot_kobs->Determine_kon Preincubate_E_I Pre-incubate Enzyme with Inhibitor Dilute Rapidly Dilute into Substrate Solution Preincubate_E_I->Dilute Monitor_Activity Monitor Return of Activity Dilute->Monitor_Activity Fit_Rise Fit to Exponential Rise to get kₒff Monitor_Activity->Fit_Rise

Caption: Experimental workflows for determining kₒₙ and kₒff.

Conclusion: Choosing the Right Inhibitor for Your Research

The choice between 4-amidinophenylbenzoate and leupeptin depends critically on the specific research application. 4-amidinophenylbenzoate and its analogs, as competitive inhibitors of trypsin-like serine proteases, are valuable tools for studying the structure and function of these enzymes, particularly when a rapid and reversible inhibition is desired. Their relatively lower affinity (inferred) may be advantageous in applications requiring easy removal or displacement of the inhibitor.

Leupeptin, with its high affinity, broad specificity, and slow-binding kinetics, is an excellent choice for applications requiring potent and sustained inhibition of a range of serine and cysteine proteases. Its long residence time on the target enzyme makes it particularly effective in cellular and in vivo studies where inhibitor concentrations may fluctuate. However, its slow-binding nature necessitates careful consideration in the design of kinetic experiments to ensure that true steady-state inhibition is achieved and measured.

By understanding the distinct kinetic profiles of these two inhibitors and employing the appropriate experimental methodologies for their characterization, researchers can make more informed decisions in their selection and application, ultimately leading to more accurate and insightful experimental outcomes.

References

  • Stürzebecher, J., Horn, H., Markwardt, F., Wagner, G., & Walsmann, P. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Pharmazie, 36(9), 639–641.
  • Oleksyszyn, J., & Powers, J. C. (1991). Novel amidine-containing peptidyl phosphonates as irreversible inhibitors for blood coagulation and related serine proteases. Journal of medicinal chemistry, 34(9), 2664–2670.
  • Markwardt, F., Wagner, G., Walsmann, P., Horn, H., & Stürzebecher, J. (1972). Inhibition of trypsin and thrombin by amidinophenyl esters of aromatic carboxylic acids. Acta biologica et medica Germanica, 28(5), K19–K25.
  • Gleason, M. K., & Craik, C. S. (1997). Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of medicinal chemistry, 42(3), 458–477.
  • Oleksyszyn, J., & Powers, J. C. (1989). Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters.
  • Aoyagi, T., Takeuchi, T., Matsuzaki, A., Kawamura, K., Kondo, S., Hamada, M., ... & Umezawa, H. (1969). Leupeptins, new protease inhibitors from actinomycetes. The Journal of antibiotics, 22(6), 283–286.
  • Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585–595.
  • Katunuma, N., Kominami, E., Kobayashi, K., Banno, Y., Suzuki, K., Chichibu, K., ... & Umezawa, H. (1975). Studies on new intracellular proteases in various organs of rat. 1. Purification and comparison of their properties. European journal of biochemistry, 52(1), 37–50.

Sources

Comparative

Reproducibility of 4-Amidinophenylbenzoate assays across different buffer systems

The Application Scientist’s Guide to 4-Amidinophenylbenzoate: Overcoming Buffer-Induced Assay Variability For researchers and drug development professionals working with serine proteases, maintaining assay reproducibilit...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to 4-Amidinophenylbenzoate: Overcoming Buffer-Induced Assay Variability

For researchers and drug development professionals working with serine proteases, maintaining assay reproducibility is a constant challenge. When evaluating enzyme kinetics, purification workflows, or screening anti-thrombotic drugs, temporary inhibitors like 4-Amidinophenylbenzoate (APB) —commercially recognized as Pefabloc® Try—are indispensable tools.

However, a frequently overlooked variable in APB assay design is the chemical compatibility of the buffer system. This guide objectively compares the performance of APB across common buffer alternatives, explains the mechanistic causality behind buffer-induced assay failures, and provides a self-validating protocol to ensure scientific integrity in your workflows.

Mechanistic Grounding: How 4-Amidinophenylbenzoate Works

To understand why buffer selection is critical, we must first examine APB's mechanism of action. APB inhibits trypsin-like serine proteases (such as trypsin, thrombin, and tPA) by acting as a temporary acylating agent ()[1].

Upon entering the active site, the ester bond of APB is attacked by the catalytic Ser-195 residue. This forms a stable benzoyl-enzyme complex , releasing 4-amidinophenol as a leaving group. Because the rate of subsequent deacylation (hydrolysis of the benzoyl group by water) is significantly slower than the initial acylation, the enzyme remains temporarily inactivated[2].

MOA E Serine Protease EI Michaelis Complex E->EI I 4-Amidinophenylbenzoate I->EI AcE Benzoyl-Enzyme (Inactive) EI->AcE Acylation P1 4-Amidinophenol EI->P1 Leaving Group E2 Active Enzyme AcE->E2 Slow Deacylation

Mechanism of serine protease inhibition by 4-Amidinophenylbenzoate.

The Causality of Reproducibility Issues: The Ester Bond Vulnerability

The core structural feature of APB is its benzoate ester bond . While essential for acylating the enzyme, this ester linkage is highly susceptible to non-enzymatic hydrolysis or aminolysis in the wrong chemical environment.

Many researchers default to Tris-HCl (tris(hydroxymethyl)aminomethane) for biological assays. However, Tris contains a primary amine. At physiological pH (7.4–8.0), a significant fraction of Tris molecules are unprotonated. These free amines act as potent nucleophiles, directly attacking the carbonyl carbon of APB's ester bond ()[3].

The Result: APB is prematurely degraded into inactive byproducts before the target enzyme is even introduced. This leads to artificially high residual enzyme activity, shifting IC50 values and destroying assay reproducibility across different incubation times.

Buffer Comparison Guide: Tris vs. HEPES vs. PBS

To prevent nucleophilic degradation of APB, researchers must substitute Tris with non-nucleophilic alternatives. Below is an objective comparison of how APB performs in three standard buffer systems.

Buffer SystemChemical NatureNucleophilicityAPB Half-Life (pH 7.5, 25°C)Calcium CompatibilityAssay Reproducibility (CV%)
Tris-HCl Primary AmineHigh (Aminolysis)< 3 HoursExcellent> 25% (Poor)
HEPES Zwitterionic (Tertiary Amine)Negligible> 24 HoursExcellent< 5% (Excellent)
Phosphate (PBS) InorganicLow> 24 HoursPoor (Precipitates Ca²⁺)< 5% (If Ca²⁺ free)

Key Takeaways:

  • HEPES is the optimal choice. Because HEPES is a zwitterionic buffer lacking primary or secondary amines, it cannot attack the ester bond of APB. It also maintains solubility of divalent cations (like Ca²⁺), which are strictly required by coagulation proteases.

  • Avoid PBS if your protease requires Calcium. While PBS preserves the ester bond of APB, phosphate ions readily precipitate with calcium, starving the enzyme of its necessary cofactors.

Self-Validating Experimental Protocol: APB Stability Workflow

To definitively prove the impact of buffer selection on your specific assay, utilize the following self-validating protocol. This methodology isolates buffer-induced APB degradation from natural enzyme kinetics by utilizing strict baseline controls.

Materials Required:
  • Enzyme: Bovine Pancreatic Trypsin (1 µg/mL).

  • Inhibitor: 4-Amidinophenylbenzoate (APB) reconstituted in pure water (do not store in buffer)[2].

  • Substrate: Chromogenic substrate (e.g., Pefachrome® tPA, 2 mM).

  • Buffers (pH 7.5): 50 mM Tris-HCl, 50 mM HEPES, 50 mM PBS.

Step-by-Step Methodology:
  • Prepare Buffer Aliquots: Dispense 200 µL of each buffer (Tris, HEPES, PBS) into a 96-well microplate.

  • Establish Validation Controls:

    • Control A (Max Activity): Buffer + Trypsin + Substrate (No APB). Validates that the buffer itself does not inhibit the enzyme.

    • Control B (Background): Buffer + APB + Substrate (No Trypsin). Validates that the buffer does not spontaneously cleave the chromogenic substrate.

  • Spike & Incubate (The Degradation Phase): Add APB to the test wells to a final concentration of 100 nM. Incubate the plate at room temperature for a time-course of 0, 30, 60, and 120 minutes. (This step forces the buffer to react with APB).

  • Introduce Enzyme: Add 50 µL of Trypsin (1 µg/mL) to all test wells. Incubate for exactly 10 minutes to allow the remaining intact APB to acylate the enzyme[2].

  • Quantify Residual Activity: Add 25 µL of the chromogenic substrate. Incubate for 5 minutes, then stop the reaction with 25 µL of acetic acid[2].

  • Readout: Measure optical density (OD) at 405 nm.

Expected Outcome: The OD in the Tris wells will steadily increase over the 120-minute pre-incubation as APB is degraded by the buffer. The HEPES wells will maintain a consistently low OD, proving the inhibitor remains intact and functional.

Workflow S1 1. Prepare Buffers (Tris, HEPES, PBS) S2 2. Spike APB (100 nM) & Incubate (0-120 min) S1->S2 S3 3. Add Trypsin (1 µg/mL) & Validation Controls S2->S3 S4 4. Add Chromogenic Substrate (e.g., Pefachrome) S3->S4 S5 5. Measure Absorbance (OD 405 nm) S4->S5

Step-by-step workflow for evaluating buffer-dependent APB stability.

Conclusion

The reproducibility of 4-Amidinophenylbenzoate assays is fundamentally tied to the chemical inertness of the surrounding environment. By replacing nucleophilic Tris buffers with zwitterionic alternatives like HEPES, researchers can eliminate non-enzymatic ester hydrolysis, stabilize their inhibitor concentrations, and generate highly reliable kinetic data.

References

  • Markwardt, F., Stürzebecher, J., & Müller, H. (1984). Acyl-kallikrein; a delivery system for the kinin-liberating enzyme. Experientia, 40(4), 373-374. URL:[Link]

  • Interchim / Pentapharm. (n.d.). Pefabloc® Try Product Information & Inhibitory Constants. Interchim.fr. URL:[Link]

  • Jahn, M., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjugate Chemistry, 32(8). URL:[Link]

Sources

Validation

A Comparative Guide to Purity Evaluation: 4-Amidinophenylbenzoate Analysis by HPLC and NMR

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-amidinophe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-amidinophenylbenzoate, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical applications, and the synergistic power of these orthogonal methods in providing a comprehensive purity profile.

The Principle of Orthogonality in Purity Assessment

In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same attribute.[1][2] This approach significantly enhances the reliability of the results by mitigating the inherent biases of any single technique.[2][3] For purity determination, HPLC and NMR are ideal orthogonal partners. HPLC separates components based on their differential partitioning between a mobile and stationary phase, while NMR provides quantitative information based on the magnetic properties of atomic nuclei within a molecule.[1] By leveraging these distinct principles, a more complete and accurate picture of a sample's purity can be achieved.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[4][5][6] It excels at separating a primary compound from its impurities, even those present at trace levels.[5]

The Causality Behind the Method: How HPLC Works

In a typical reversed-phase HPLC setup, the sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the principle of hydrophobicity; less polar compounds (like many organic impurities) will have a stronger affinity for the stationary phase and thus move more slowly through the column, while more polar compounds will be eluted faster with the mobile phase. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram where each peak represents a different component. The area of each peak is proportional to the concentration of that component.

Experimental Protocol: HPLC Purity Determination of 4-Amidinophenylbenzoate

This protocol outlines a typical reversed-phase HPLC method for assessing the purity of 4-amidinophenylbenzoate.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[7]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. A typical gradient might start at a lower acetonitrile concentration and gradually increase to elute more retained impurities.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of 4-amidinophenylbenzoate reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[8]

    • Prepare the sample solution in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL[7]

    • Detection: UV detection at a wavelength where the aromatic rings of 4-amidinophenylbenzoate and potential impurities exhibit strong absorbance (e.g., 254 nm).[7]

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Visualization of the HPLC Workflow

Caption: A typical workflow for qNMR purity analysis.

Comparative Analysis: HPLC vs. NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioningQuantitative measurement based on nuclear magnetic properties
Purity Assessment Relative purity based on peak area percentageAbsolute purity determination using an internal standard. [9]
Reference Standards Requires reference standards for impurity identification and quantificationDoes not require reference standards for every impurity. [10]
Sensitivity High sensitivity, excellent for trace impurity detection. [4][5]Generally lower sensitivity than HPLC. [11]
Structural Information Provides limited structural information (retention time)Provides detailed structural information for both the main compound and impurities. [12]
Throughput Higher, with typical run times of 20-30 minutes per sample. [7]Lower, especially for qNMR which requires long relaxation delays. [7]
Sample Consumption Low (micrograms). [7]Higher (milligrams). [7]
Destructive/Non-destructive Destructive. [7]Non-destructive, the sample can be recovered. [7][11]

The Synergy of an Orthogonal Approach

While both HPLC and qNMR are powerful techniques, they each have their strengths and limitations. HPLC is unparalleled in its ability to detect and quantify trace impurities, providing a detailed impurity profile. [4][5]However, it relies on the assumption that all impurities have a similar response factor to the main compound in the detector, which may not always be the case.

qNMR, on the other hand, provides a highly accurate, absolute measure of the purity of the bulk material and can offer valuable structural information about any detected impurities, often without the need for their isolation. [10][12]However, its lower sensitivity may mean that very low-level impurities go undetected.

Therefore, for the most comprehensive and reliable purity assessment of 4-amidinophenylbenzoate, a combined, orthogonal approach is strongly recommended. [1][3][7]HPLC should be employed for its high sensitivity in impurity profiling, while qNMR should be used to provide an accurate, absolute purity value for the bulk material and to confirm the identity of the main component. This dual-pronged strategy ensures the highest level of confidence in the quality of the API, a critical factor in the development of safe and effective pharmaceuticals. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding and control of impurities in drug substances. [13][14]

References

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • Simran J. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenyl 4-Aminobenzoate. Retrieved from [Link]

  • B.C. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Alwsci. (2025, September 23). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Dahlin, J. L., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved from [Link]

  • Roy, A. (2025, December 16). A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • S. P., et al. (n.d.). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Retrieved from [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amidinophenyl 4-anisate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

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Comparative

Cross-reactivity of 4-Amidinophenylbenzoate with non-serine proteases

Title: The Specificity Advantage: Cross-Reactivity of 4-Amidinophenylbenzoate (4-APB) with Non-Serine Proteases Introduction In protease research and drug development, the selective inhibition of target enzymes without o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Specificity Advantage: Cross-Reactivity of 4-Amidinophenylbenzoate (4-APB) with Non-Serine Proteases

Introduction In protease research and drug development, the selective inhibition of target enzymes without off-target cross-reactivity is paramount. 4-Amidinophenylbenzoate (4-APB), commonly known as Pefabloc® Try, is a highly potent, temporary inhibitor of trypsin-like serine proteases. While classic broad-spectrum inhibitors like Phenylmethylsulfonyl fluoride (PMSF) are notorious for their off-target effects on non-serine proteases, 4-APB offers a distinct mechanistic advantage. This guide objectively compares 4-APB against alternative inhibitors, detailing the structural causality behind its lack of cross-reactivity with cysteine, aspartic, and metalloproteases.

Mechanistic Grounding: The Causality of Specificity

To understand why 4-APB does not cross-react with non-serine proteases, we must examine the causality of its primary mechanism. 4-APB inhibits trypsin-like enzymes via a highly specific two-step recognition and acylation process [1]:

  • S1 Pocket Anchoring: The amidino group of 4-APB acts as a structural mimic of basic amino acid side chains (Arginine/Lysine). It forms a critical salt bridge with the Asp-189 residue located at the bottom of the S1 pocket in trypsin-like proteases.

  • Ester Acylation: Once anchored, the ester bond of 4-APB is perfectly aligned with the active-site Ser-195. The serine hydroxyl acts as a nucleophile, attacking the carbonyl carbon to form a covalent benzoyl-enzyme complex, releasing 4-amidinophenol as a leaving group.

Why Non-Serine Proteases are Spared:

  • Cysteine Proteases (e.g., Papain, Caspases): These enzymes utilize a highly nucleophilic thiolate anion (Cys-25 in papain). While broad-spectrum inhibitors like PMSF can non-specifically sulfonylate this thiol, 4-APB cannot. The rigid amidinophenyl structure creates a steric clash in the cysteine protease S1 pocket, preventing the ester bond from aligning with the active-site thiol. Without transition-state stabilization by an oxyanion hole tailored for this ester, acylation fails.

  • Aspartic & Metalloproteases (e.g., Pepsin, MMPs): These classes lack a covalent nucleophilic amino acid residue entirely, relying instead on activated water molecules for catalysis. Consequently, they are fundamentally immune to the ester-based acylation mechanism of 4-APB.

G APB 4-Amidinophenylbenzoate (4-APB) Serine Trypsin-like Serine Protease (e.g., Trypsin) APB->Serine Cysteine Cysteine Protease (e.g., Papain) APB->Cysteine Metallo Metallo / Aspartic Protease (e.g., MMPs, Pepsin) APB->Metallo S1_Match Amidino Binds S1 Pocket (Asp-189) Serine->S1_Match S1_Mismatch S1 Pocket Mismatch Steric Clash Cysteine->S1_Mismatch No_Nuc No Covalent Nucleophile (Water Catalysis) Metallo->No_Nuc Acylation Ser-195 Attack (Ester Acylation) S1_Match->Acylation No_Acyl No Acylation (Thiol Misaligned) S1_Mismatch->No_Acyl No_Rxn No Reaction No_Nuc->No_Rxn Inhibited Benzoyl-Enzyme Complex (Inhibited) Acylation->Inhibited Active1 Enzyme Active (No Cross-Reactivity) No_Acyl->Active1 Active2 Enzyme Active (No Cross-Reactivity) No_Rxn->Active2

Fig 1. Mechanistic pathway demonstrating 4-APB's lack of cross-reactivity with non-serine proteases.

Comparative Performance: 4-APB vs. Alternatives

When selecting an inhibitor for complex biological samples, understanding cross-reactivity profiles is critical. The table below summarizes the quantitative and qualitative performance of 4-APB compared to standard alternatives [2].

InhibitorPrimary TargetCysteine Protease Cross-ReactivityAspartic/Metallo Cross-ReactivityMechanism of Action
4-APB Trypsin-like SerineNone (<1% inhibition) NoneReversible Acylation (Temporary)
PMSF Serine (Broad)High (Sulfonylates active thiol)NoneIrreversible Sulfonylation
AEBSF Serine (Broad)Moderate (Concentration-dependent)NoneIrreversible Sulfonylation
Leupeptin Serine & CysteineHigh (Dual-target design)NoneReversible Transition-State Analog
E-64 CysteineN/A (Primary target)NoneIrreversible Alkylation

Data Interpretation: 4-APB provides absolute class-specificity for serine proteases, making it superior to PMSF and AEBSF when downstream assays require intact cysteine protease activity (e.g., in viral lysate processing or apoptotic caspase assays).

Experimental Methodology: A Self-Validating Cross-Reactivity Assay

To empirically verify the lack of cross-reactivity of 4-APB with non-serine proteases, we employ a self-validating kinetic assay. This protocol is designed to eliminate false negatives: if 4-APB fails to inhibit a cysteine protease, we must prove the protease was fully active and capable of being inhibited by a known cross-reactive agent (PMSF).

Materials:

  • Enzymes: Trypsin (Serine), Papain (Cysteine).

  • Inhibitors: 4-APB (100 µM), PMSF (1 mM, Positive Control for cross-reactivity).

  • Substrates: BAPNA (Trypsin), Z-Phe-Arg-AMC (Papain).

  • Activation Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT.

Step-by-Step Protocol:

  • Inhibitor Incubation: Divide the activated Papain and Trypsin into three parallel cohorts:

    • Cohort A (Negative Control): Buffer only.

    • Cohort B (Test): Add 100 µM 4-APB.

    • Cohort C (Positive Control): Add 1 mM PMSF. Incubate all cohorts for 15 minutes at 25°C.

  • Substrate Addition: Add 1 mM BAPNA to Trypsin cohorts and 50 µM Z-Phe-Arg-AMC to Papain cohorts.

  • Kinetic Measurement: Monitor product formation continuously for 10 minutes (Absorbance at 405 nm for BAPNA; Fluorescence Ex 380 nm / Em 460 nm for AMC).

  • Data Validation:

    • Trypsin + 4-APB must show <5% residual activity (Validates 4-APB potency).

    • Papain + PMSF must show significant inhibition (Validates the assay can detect cross-reactivity).

    • Papain + 4-APB will show >95% residual activity, confirming the absence of cross-reactivity.

Conclusion

4-Amidinophenylbenzoate (4-APB) stands out as a highly specific tool for serine protease inhibition. By leveraging the geometric constraints of the S1 pocket and the specific electronic requirements for ester acylation, 4-APB avoids the promiscuous cross-reactivity seen with sulfonyl fluorides like PMSF. For researchers isolating proteins in environments rich in cysteine or metalloproteases, 4-APB ensures targeted protection without compromising the activity of non-serine enzyme classes.

Validation

Literature review of 4-Amidinophenylbenzoate inhibition constants (Ki)

Comprehensive Literature Review & Comparison Guide: 4-Amidinophenylbenzoate Inhibition Constants ( Ki​ ) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Comparative analysis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Literature Review & Comparison Guide: 4-Amidinophenylbenzoate Inhibition Constants ( Ki​ )

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Comparative analysis of 4-amidinophenylbenzoate derivatives (Nafamostat vs. Gabexate)

Executive Summary & Mechanistic Rationale

The 4-amidinophenylbenzoate pharmacophore serves as the structural foundation for some of the most potent synthetic serine protease inhibitors utilized in clinical and laboratory settings. By mimicking the basic side chains of arginine or lysine, the amidinophenyl moiety anchors itself deeply into the S1 specificity pocket of trypsin-like proteases[1].

As a Senior Application Scientist, I often see researchers default to simple IC50​ values when evaluating these inhibitors. However, IC50​ is highly dependent on assay conditions (e.g., enzyme and substrate concentrations). To objectively compare the intrinsic affinity of 4-amidinophenylbenzoate derivatives like Nafamostat mesylate (FUT-175) and Gabexate mesylate (FOY), we must look at the inhibition constant ( Ki​ ) . The Ki​ represents the true thermodynamic dissociation constant of the enzyme-inhibitor complex, providing a self-validating metric for cross-literature comparison.

These compounds function as competitive, slow-binding inhibitors. The ester linkage in the benzoate group is susceptible to slow hydrolysis by the target protease, forming a transient acyl-enzyme intermediate. This "suicide-substrate" behavior is what grants them their exceptional potency against targets in the coagulation, fibrinolytic, and complement cascades [2].

Quantitative Comparison: Nafamostat vs. Gabexate Ki​ Profiles

The following table synthesizes peer-reviewed Ki​ values for the two primary 4-amidinophenylbenzoate derivatives across key serine proteases.

Protease TargetNafamostat Mesylate Ki​ Gabexate Mesylate Ki​ Comparative Insight
Trypsin 15 nM2,000 nM (2.0 µM)Nafamostat is ~133x more potent [1].
Tryptase (Human) 0.095 nM (95 pM)3.4 nMBoth are highly active, but Nafamostat operates in the sub-nanomolar range [1], [2].
Thrombin 84 nM500 nM – 970 nMNafamostat exhibits superior anti-coagulation affinity [1], [3].
Plasmin Highly Active1,500 nM – 1,600 nMGabexate requires micromolar concentrations to inhibit fibrinolysis [1], [3].
Factor Xa Inhibited2,000 nM – 8,500 nMGabexate shows moderate-to-weak Factor Xa inhibition [1], [3].
C1r (Complement) 14 nMWeakly ActiveNafamostat is highly specific for complement cascade intervention [1], [2].

Data Interpretation: While both compounds share the 4-amidinophenylbenzoate core, Nafamostat is universally more potent, often achieving Ki​ values 2 to 3 orders of magnitude lower than Gabexate . This is largely due to Nafamostat's extended naphthyl group, which provides additional hydrophobic interactions within the active site cleft compared to Gabexate's simpler aliphatic chain [4].

Visualizing the Mechanism of Action

To understand why these Ki​ values differ, we must map the mechanistic pathway of inhibition. The diagram below illustrates the competitive binding and subsequent slow hydrolysis that characterizes 4-amidinophenylbenzoates.

Mechanism Enzyme Serine Protease (Active Site S1 Pocket) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Acyl-Enzyme Intermediate (Blocked) Enzyme->Complex_EI + Inhibitor Substrate Natural Substrate (e.g., Fibrinogen) Substrate->Complex_ES Inhibitor 4-Amidinophenylbenzoate (Nafamostat/Gabexate) Inhibitor->Complex_EI Products Cleavage Products Complex_ES->Products Catalysis Complex_EI->Enzyme Slow Hydrolysis

Caption: Mechanistic pathway of competitive serine protease inhibition by 4-amidinophenylbenzoates.

Experimental Methodology: Self-Validating Protocol for Ki​ Determination

To ensure data integrity and reproducibility when validating the Ki​ of a new 4-amidinophenylbenzoate derivative, you must utilize a steady-state kinetic assay. The following protocol explains not just the how, but the causality behind each step.

Step 1: Reagent Preparation & Buffer Optimization
  • Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl and 0.1% PEG-8000.

    • Causality: The pH of 7.4 mimics physiological conditions, ensuring the catalytic triad (His57, Asp102, Ser195) is in the correct protonation state. PEG-8000 prevents non-specific adsorption of the protease to the microplate walls, ensuring the calculated Ki​ reflects true binding rather than enzyme loss.

  • Substrate: Use a chromogenic substrate specific to the target (e.g., BAPNA for Trypsin).

  • Inhibitor: Prepare serial dilutions of the 4-amidinophenylbenzoate (e.g., 0.1 nM to 10 µM) in DMSO, ensuring the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.

Step 2: Steady-State Kinetic Assay (Incubation)
  • Pre-incubation: Mix the enzyme (e.g., 1 nM final concentration) with the inhibitor dilutions and incubate at 37°C for 15 minutes.

    • Causality: 4-amidinophenylbenzoates exhibit slow-binding kinetics due to the formation of the acyl-enzyme intermediate [1]. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add the chromogenic substrate at varying concentrations (e.g., 0.5 Km​ , 1 Km​ , 2 Km​ , and 4 Km​ ).

    • Causality: Varying the substrate concentration is a self-validating mechanism. It allows you to mathematically prove whether the inhibition is strictly competitive (where Vmax​ remains constant but apparent Km​ increases) or mixed.

Step 3: Data Acquisition and Regression Analysis
  • Measure the initial velocity ( v0​ ) by tracking absorbance at 405 nm (for p-nitroaniline release) over 10 minutes.

  • Plot the data using a Dixon Plot (1/ v0​ vs. [Inhibitor]) or fit directly to a global non-linear mixed-model inhibition equation.

  • Causality: Extrapolating the intersection of lines in a Dixon plot provides a direct, substrate-independent readout of −Ki​ , isolating the intrinsic affinity of the 4-amidinophenylbenzoate core.

Clinical & Translational Implications

Understanding the distinct Ki​ profiles of these two drugs dictates their translational applications:

  • Nafamostat Mesylate: Because of its extreme potency against tryptase ( Ki​ = 95 pM) and the complement system ( Ki​ = 14 nM for C1r), it is highly effective in mitigating cytokine storms and excessive immune responses. Recently, its ability to inhibit TMPRSS2 has made it a candidate for blocking viral entry in COVID-19 [4].

  • Gabexate Mesylate: With lower potency (micromolar Ki​ range for Factor Xa and Plasmin), Gabexate is often utilized in high-dose continuous infusions for sepsis-associated disseminated intravascular coagulation (DIC) and acute pancreatitis, where broad, moderate inhibition of the coagulation cascade is desired without inducing severe bleeding risks [3].

References

  • Development of a novel, high-affinity ssDNA trypsin inhibitor Source: Taylor & Francis / PMC URL
  • Source: European Bioinformatics Institute (EBI)
  • Factor Xa | Inhibitors | MedChemExpress Source: MedChemExpress URL
  • A Review of the Possibility of Nafamostat Mesylate in COVID-19 Treatment Source: Scientific Archives URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amidinophenylbenzoate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static regulatory checklist, but as a self-validating system of physical, biochemical, and operational controls. 4-Amidinophe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static regulatory checklist, but as a self-validating system of physical, biochemical, and operational controls.

4-Amidinophenylbenzoate (often supplied as a hydrochloride hydrate and known commercially as Pefabloc® Try) is a highly effective, temporary inhibitor of trypsin-like serine proteinases[1]. It functions by rapidly acylating the Ser-195 residue at the active site of the protease, forming a benzoyl-enzyme complex[1].

Because it is a biologically active enzyme inhibitor, improper handling of the dry powder or its reconstituted solutions poses significant risks. Inhalation of the powder can temporarily inhibit endogenous proteases in the respiratory tract mucosa, while accidental dermal exposure—especially when the compound is dissolved in penetrating organic solvents—can lead to systemic absorption.

The following guide provides the definitive, step-by-step operational and logistical framework for safely handling, reconstituting, and disposing of 4-Amidinophenylbenzoate.

Mandatory Personal Protective Equipment (PPE) Matrix

Safety protocols must be grounded in causality. We do not wear PPE simply for compliance; we wear it to interrupt specific biochemical exposure pathways.

PPE CategorySpecificationCausality (The "Why")
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized powder and solvent splashes. Standard safety glasses are insufficient against permeating solvents like DMSO.
Skin/Hands Double-layered Nitrile Gloves (≥5 mil)4-Amidinophenylbenzoate is frequently reconstituted in DMSO or DMF[1]. These solvents rapidly permeate standard latex, acting as Trojan horses that carry the active inhibitor through the dermal barrier.
Body Flame-resistant, fluid-resistant Lab CoatPrevents the accumulation of static-prone hydrochloride hydrate powders on personal clothing, eliminating secondary exposure pathways.
Respiratory N95/P100 Respirator (If outside hood)Prevents inhalation of fine particulates. Inhalation directly exposes the highly vascularized respiratory mucosa to the acylation mechanism of the inhibitor.

Engineering Controls & Containment

Before handling the dry powder, you must establish proper engineering controls. The primary containment device is the Chemical Fume Hood .

  • Face Velocity Requirements: Ensure the fume hood is operating with a face velocity between 0.41 to 0.51 m/s (80 to 100 fpm) [2].

  • Vortex Mitigation: A person walking past an open fume hood generates wake vortices that can exceed 250 fpm[3]. These vortices can easily overcome the hood's face velocity, pulling aerosolized 4-Amidinophenylbenzoate powder out of the containment zone and into the laboratory[3]. Therefore, limit foot traffic behind the operator during weighing.

G N1 Hazard Identification: 4-Amidinophenylbenzoate N2 PPE Donning: Nitrile, Goggles, Lab Coat N1->N2 Dictates PPE N3 Primary Containment: Chemical Fume Hood (80-100 fpm) N2->N3 Precedes entry N4 Weighing & Transfer: Mitigate Static & Aerosols N3->N4 Encloses process N5 Reconstitution: Water, DMSO, or DMF N4->N5 Proceed to N6 Waste Management: RCRA Compliant SAA Storage N5->N6 Generates Waste

Workflow for the safe handling, reconstitution, and disposal of 4-Amidinophenylbenzoate.

Operational Workflow: Safe Reconstitution Protocol

To suppress undesired trypsin-like activity during protein isolation, 4-Amidinophenylbenzoate must be accurately weighed and dissolved.

Quantitative Solubilization Data:

Solvent Max Solubility Deacylation Half-life (t ½)
Water / Aqueous Buffer 12.5 mg/mL Trypsin: 6.4 min (pH 7.2, 25°C)[1]
Ethanol > 50.0 mg/mL tPA: 2.4 min (pH 7.5, 37°C)[1]

| DMSO / Dimethylformamide | > 10.0 mg/mL | N/A (Stable in pure organic solvent)[1] |

Step-by-Step Reconstitution Methodology:

  • Preparation: Elevate all equipment (e.g., microbalances) at least 2 inches off the fume hood deck using blocks. This allows air to flow under the equipment, maintaining proper aerodynamic sweep and preventing dead zones where powder can accumulate[3].

  • Static Mitigation: 4-Amidinophenylbenzoate hydrochloride hydrate can exhibit static cling. Wipe the exterior of the weighing spatulas and weigh boats with a damp lint-free wipe, or use an anti-static ionizer gun to neutralize the microbalance chamber.

  • Transfer: Keep all manipulations at least 6 inches inside the plane of the fume hood sash[3]. Slowly transfer the powder to minimize aerosolization.

  • Solubilization: Add the chosen solvent (Water, Ethanol, DMSO, or DMF) directly to the pre-weighed vial inside the hood[1]. Cap the vial tightly before vortexing. Never vortex an open tube of hazardous chemical solutions.

  • Decontamination: Wipe down the balance and hood surface. Because the inhibitor undergoes hydrolysis under weak basic conditions, wiping surfaces with a mild alkaline solution (pH 8–9) followed by distilled water will effectively neutralize residual traces.

Hazardous Waste Disposal & Logistical Plan

Chemical waste must be tracked from its point of generation to its final disposal in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA)[4],[5].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Aqueous Waste: Solutions of 4-Amidinophenylbenzoate in water or standard biological buffers.

    • Organic Waste: Solutions containing DMSO, DMF, or Ethanol. Do not mix aqueous and organic waste streams, as this complicates incineration and fuel blending processes[5].

    • Solid Waste: Contaminated pipette tips, weigh boats, and empty chemical vials.

  • Containment: Use the appropriate sized container for accumulating waste (e.g., a 250 mL container for 200 mL of waste). Never fill containers to the top; leave a 1-2 inch gap from the cap to account for vapor expansion[5]. Use properly fitting screw-on lids lined with PTFE; do not use corks or stoppers[5].

  • Labeling: The EPA requires that every waste container features a label with the explicit words "Hazardous Waste," the exact identity of the chemical contents (e.g., "4-Amidinophenylbenzoate in 100% DMSO"), and a hazard warning pictogram (e.g., Toxic/Irritant)[4].

  • Satellite Accumulation Area (SAA) Logistics: Store the sealed waste containers in an SAA. The SAA must be at or near the point of generation and under the control of the operator (within line of sight)[4].

  • Transfer to Central Accumulation Area (CAA): Once the SAA reaches capacity (up to 55 gallons), the waste must be moved to the facility's CAA. Apply an accumulation start date to the label only when the waste is moved to the CAA[4]. From there, licensed vendors must remove the waste within 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG)[4].

References

  • Interchim. "Pefabloc Try (4-Amidinophenylbenzoate hydrochloride hydrate) Product Data Sheet." Interchim.fr. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "EPHB Report No. 380-12a: Compounding Hood and Compounding Lab Performance Evaluations." CDC.gov. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "Fundamentals of Chemical Fume Hood Safety: How Airflow is Affected." YouTube.com. URL:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Labmanager.com. URL:[Link]

  • Old Dominion University. "Chemical Waste Management." ODU.edu. URL:[Link]

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